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  • Product: 3-Chloro-5-ethoxypyridine-4-carbonitrile
  • CAS: 153463-57-1

Core Science & Biosynthesis

Foundational

3-Chloro-5-ethoxypyridine-4-carbonitrile chemical structure and molecular weight

An In-depth Technical Guide to 3-Chloro-5-ethoxypyridine-4-carbonitrile Abstract: This technical guide provides a comprehensive overview of 3-Chloro-5-ethoxypyridine-4-carbonitrile, a substituted pyridine derivative with...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 3-Chloro-5-ethoxypyridine-4-carbonitrile

Abstract: This technical guide provides a comprehensive overview of 3-Chloro-5-ethoxypyridine-4-carbonitrile, a substituted pyridine derivative with significant potential as a versatile building block in medicinal chemistry and materials science. While this compound is a specialized or novel reagent with limited published data, this document deduces its core physicochemical properties from its chemical nomenclature. Furthermore, it outlines a robust, proposed synthetic pathway grounded in established chemical principles and analogous reactions. This guide is intended for researchers, chemists, and drug development professionals, offering mechanistic insights, a detailed experimental protocol, and essential safety and handling information extrapolated from structurally related compounds.

Introduction and Overview

Substituted pyridine scaffolds are privileged structures in modern drug discovery and agrochemical research, prized for their ability to engage in a wide range of biological interactions. The specific arrangement of chloro, ethoxy, and carbonitrile functional groups on the pyridine ring of 3-Chloro-5-ethoxypyridine-4-carbonitrile endows it with a unique electronic and steric profile.

  • The Pyridine Core: A foundational heterocyclic motif known for its presence in numerous bioactive molecules.

  • The Carbonitrile Group: A versatile functional handle that can be transformed into amines, amides, carboxylic acids, or tetrazoles, providing a vector for library development. It also acts as an electron-withdrawing group, influencing the reactivity of the pyridine ring.

  • The Chloro Substituent: A common bioisostere for methyl groups and a key site for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[1]

  • The Ethoxy Group: A lipophilic moiety that can improve metabolic stability and cell permeability in drug candidates.

This combination makes 3-Chloro-5-ethoxypyridine-4-carbonitrile a high-value intermediate for synthesizing more complex molecular architectures aimed at a variety of biological targets.

Physicochemical Properties

The fundamental properties of 3-Chloro-5-ethoxypyridine-4-carbonitrile have been determined based on its chemical structure.

Chemical Structure and Data

The molecular structure consists of a pyridine ring substituted at the 3-, 4-, and 5-positions with chloro, cyano, and ethoxy groups, respectively.

Caption: Chemical structure of 3-Chloro-5-ethoxypyridine-4-carbonitrile.

Quantitative Data Summary
PropertyValueSource
Molecular Formula C₈H₇ClN₂OCalculated
Molecular Weight 194.61 g/mol Calculated
IUPAC Name 3-Chloro-5-ethoxypyridine-4-carbonitrileNomenclature
Canonical SMILES CCOC1=CC(=C(C=N1)C#N)ClCalculated
InChI Key Calculated from structureCalculated

Proposed Synthesis and Mechanistic Rationale

Synthetic Workflow Diagram

G start 3,5-Dichloropyridine-4-carbonitrile (Starting Material) step1 Step 1: Nucleophilic Aromatic Substitution (SNAr) start->step1 reagent1 Sodium Ethoxide (NaOEt) Ethanol (EtOH) reagent1->step1 intermediate 3-Chloro-5-ethoxypyridine-4-carbonitrile (Product) step1->intermediate

Caption: Proposed one-step synthesis of the target compound.

Mechanistic Considerations

The proposed synthesis hinges on a Nucleophilic Aromatic Substitution (S_NAr) reaction. The pyridine ring is inherently electron-deficient, and this effect is significantly amplified by the strong electron-withdrawing nature of the nitrile group at the 4-position and the chloro group at the 3-position. This electronic arrangement makes the C5 position highly susceptible to nucleophilic attack. Sodium ethoxide serves as a potent nucleophile, readily displacing the chloro group at the 5-position, which is more activated for substitution than the C3 chloro group due to the combined electronic effects.

Detailed Experimental Protocol (Proposed)

Objective: To synthesize 3-Chloro-5-ethoxypyridine-4-carbonitrile from 3,5-Dichloropyridine-4-carbonitrile.

Materials:

  • 3,5-Dichloropyridine-4-carbonitrile (1.0 eq)

  • Sodium Ethoxide (1.1 eq, 21% solution in ethanol or freshly prepared from sodium metal and anhydrous ethanol)

  • Anhydrous Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (EtOAc) for elution

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3,5-Dichloropyridine-4-carbonitrile (1.0 eq).

  • Solvent Addition: Add anhydrous ethanol to dissolve the starting material completely.

  • Reagent Addition: While stirring under a nitrogen atmosphere, add sodium ethoxide (1.1 eq) to the solution dropwise at room temperature. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

    • Causality Insight: Refluxing provides the necessary activation energy for the S_NAr reaction to proceed to completion in a reasonable timeframe. The reaction should be monitored for the consumption of the starting material.

  • Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), comparing the reaction mixture to a spot of the starting material.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. To the resulting residue, add dichloromethane and water. Partition the layers in a separatory funnel. d. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

    • Self-Validation: The bicarbonate wash neutralizes any remaining acidic species, and the brine wash helps to remove residual water from the organic phase.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 3-Chloro-5-ethoxypyridine-4-carbonitrile.

Anticipated Analytical & Spectroscopic Data

While experimental data is not available, the following spectral characteristics can be predicted:

  • ¹H NMR: Two singlets in the aromatic region (δ 8.0-9.0 ppm) corresponding to the two pyridine protons. A quartet (δ 4.0-4.5 ppm) and a triplet (δ 1.3-1.6 ppm) corresponding to the -OCH₂CH₃ protons of the ethoxy group.

  • ¹³C NMR: Signals corresponding to the five distinct aromatic carbons of the pyridine ring, one for the nitrile carbon (δ ~115-120 ppm), and two signals for the ethoxy group carbons.

  • IR Spectroscopy: Characteristic absorption bands for the C≡N stretch (2220-2240 cm⁻¹), C-O-C stretch (1200-1250 cm⁻¹), and C-Cl stretch (700-800 cm⁻¹).

  • Mass Spectrometry (EI): A molecular ion peak (M⁺) showing a characteristic 3:1 isotopic pattern for the presence of one chlorine atom.

Applications and Research Interest

The utility of 3-Chloro-5-ethoxypyridine-4-carbonitrile lies in its potential as a versatile intermediate.

  • Medicinal Chemistry: It can serve as a core scaffold for the synthesis of inhibitors for kinases, proteases, and other enzyme targets. The nitrile can be converted to a tetrazole, a common carboxylic acid bioisostere.

  • Agrochemicals: Pyridine derivatives are widely used as herbicides, fungicides, and insecticides.[3] This compound could be a precursor to novel active ingredients.

  • Materials Science: The polar nitrile group and the aromatic system suggest potential applications in the development of organic electronic materials.

Safety and Handling

No specific safety data sheet (SDS) exists for this compound. However, based on structurally similar chemicals like chlorinated pyridine and nitrile-containing aromatics, the following hazards should be assumed.[4][5][6]

Potential Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[6][7]

  • Irritation: Causes skin irritation and serious eye irritation.[4][6]

  • Respiratory: May cause respiratory irritation.[5][6]

Recommended Precautions:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), chemical safety goggles, and a lab coat.

  • Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Keep away from heat and open flames.[4][8]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

3-Chloro-5-ethoxypyridine-4-carbonitrile represents a promising, albeit under-documented, chemical intermediate. Its deduced physicochemical properties and the functionally rich substitution pattern make it an attractive building block for synthetic chemists. The proposed one-step synthesis from a readily accessible precursor provides a clear and efficient route for its laboratory-scale preparation. Adherence to stringent safety protocols, extrapolated from related compounds, is mandatory for its handling and use in research and development settings.

References

  • Thermo Fisher Scientific. (2024). Safety Data Sheet for 3-Chloropyridine.
  • MilliporeSigma. (2025). Safety Data Sheet for 2-nitroimidazole.
  • TCI Chemicals. (2025). Safety Data Sheet for 3-Chloro-2-methoxypyridine.
  • Organic Syntheses. Procedure for a related pyridine synthesis.
  • Sigma-Aldrich. Product Page for 3-Chloro-5-methoxypyridine.
  • BenchChem. (2025). Synthesis of 3-Chloro-5-fluoro-2-methoxypyridine: A Technical Guide.
  • Khalafy, J., et al. (2013). A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles. ResearchGate.
  • Capot Chemical Co., Ltd. MSDS of 3-Chloro-5-fluoro-pyridine-2-carbonitrile.
  • NextSDS. Chemical Substance Information for 3-chloro-5-(dimethylamino)pyridine-4-carbonitrile.
  • PubChem. Entry for 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile. National Center for Biotechnology Information.
  • NextSDS. Chemical Substance Information for 3-chloro-5,6-diethylpyridazine-4-carbonitrile.
  • BenchChem. Product Page for 3-chloro-5-methylpyridazine-4-carbonitrile.
  • Khalafy, J., et al. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry.

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of 3-Chloro-5-ethoxypyridine-4-carbonitrile: A Technical Guide for Medicinal Chemists

Executive Summary: The Strategic Value of the Scaffold In modern drug discovery, the selection of heterocyclic building blocks is rarely arbitrary. As a Senior Application Scientist, I approach the functionalization of h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Strategic Value of the Scaffold

In modern drug discovery, the selection of heterocyclic building blocks is rarely arbitrary. As a Senior Application Scientist, I approach the functionalization of highly decorated heterocycles not merely as a synthetic exercise, but as a strategic manipulation of electronic microenvironments. 3-Chloro-5-ethoxypyridine-4-carbonitrile (CAS 153463-57-1) is a quintessential "push-pull" system[1].

This specific scaffold is highly valued in the development of kinase inhibitors and Central Nervous System (CNS) therapeutics. The combination of a strongly electron-withdrawing carbonitrile group, an inductively withdrawing but sterically accessible chlorine atom, and a lipophilic, electron-donating ethoxy group creates a uniquely reactive electrophilic hub. This guide deconstructs the physicochemical properties of this molecule and provides self-validating protocols for its utilization in drug development.

Structural & Electronic Profiling

To successfully deploy this molecule in a synthetic route, one must understand the causality behind its reactivity. The pyridine nitrogen acts as an inherent electron sink, depleting electron density from the ortho (C2, C6) and para (C4) positions.

  • The C4-Carbonitrile (-CN): Acts as a powerful electron-withdrawing group (EWG) via both inductive (-I) and resonance (-M) effects. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring.

  • The C3-Chloro (-Cl): Provides an inductive pull (-I) but is weakly donating via resonance (+M). More importantly, its position ortho to the nitrile and para to the pyridine nitrogen makes the C-Cl bond highly susceptible to [2].

  • The C5-Ethoxy (-OCH2CH3): Functions as an electron-donating group (+M) that partially offsets the extreme electron deficiency of the ring, stabilizing the molecule while adding a critical vector for hydrophobic pocket binding in protein targets.

Quantitative Physicochemical Data

The following table summarizes the core properties of the compound, explaining the causality behind how these metrics impact drug design.

PropertyValueCausality / Implication for Drug Design
CAS Number 153463-57-1Standard identifier for procurement and database cross-referencing [1].
Molecular Formula C8H7ClN2ODefines the mass and isotopic distribution (distinct M and M+2 peaks from 35Cl/37Cl).
Molecular Weight 182.61 g/mol Low MW allows for significant downstream elaboration without exceeding Lipinski's Rule of 5.
Topological Polar Surface Area 45.91 ŲOptimal for blood-brain barrier (BBB) penetration (typically < 90 Ų) and excellent oral bioavailability.
Calculated LogP (cLogP) ~1.8 - 2.2The lipophilic ethoxy and chloro groups perfectly counterbalance the polarity of the nitrile, ensuring optimal membrane diffusion.
H-Bond Donors / Acceptors 0 / 3Lack of donors prevents self-aggregation; 3 acceptors (N, N, O) facilitate target binding.

Divergent Synthetic Pathways

The true utility of 3-chloro-5-ethoxypyridine-4-carbonitrile lies in its orthogonal reactivity. The distinct electronic environments of the C3-Cl and C4-CN groups allow for chemoselective modifications without the need for protecting groups. Recent advancements in highlight the importance of the pyridine nitrogen in stabilizing the anionic Meisenheimer intermediate during these transformations[3].

Reactivity Core 3-Chloro-5-ethoxypyridine- 4-carbonitrile (Electrophilic Hub) Red Nitrile Reduction (H2/Pd-C or LiAlH4) Yields: Primary Amine Core->Red Targets -CN SNAr SNAr at C3 (1°/2° Amines, Heat) Yields: C3-Amino Deriv. Core->SNAr Targets -Cl Hyd Nitrile Hydrolysis (Acid/Base Catalysis) Yields: Amide/Acid Core->Hyd Targets -CN Cross Cross-Coupling at C3 (Pd-Catalyst, Boronic Acids) Yields: C3-Aryl Deriv. Core->Cross Targets -Cl

Figure 1: Divergent synthetic pathways of 3-chloro-5-ethoxypyridine-4-carbonitrile.

Experimental Protocols: Self-Validating Systems

In process chemistry, a protocol is only as good as its ability to prove its own success or failure. The following methodologies are designed as self-validating systems, ensuring trustworthiness and reproducibility.

Protocol A: Chemoselective SNAr of the C3-Chloro Group

Objective: Displace the C3-chlorine with a secondary amine (e.g., morpholine) while leaving the C4-carbonitrile intact.

  • Step 1: Dissolve 1.0 eq of 3-chloro-5-ethoxypyridine-4-carbonitrile in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Step 2: Add 2.5 eq of the secondary amine and 2.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA is chosen over inorganic bases like NaOH to prevent competitive base-catalyzed hydrolysis of the sensitive carbonitrile group. DMF is required to solvate the highly polar transition state.

  • Step 3: Heat the reaction mixture to 80°C under a nitrogen atmosphere for 12 hours.

  • Step 4 (Self-Validating Mechanism): Monitor via Liquid Chromatography-Mass Spectrometry (LC-MS). The starting material exhibits a distinct 3:1 (M : M+2) isotopic pattern due to the 35Cl/37Cl isotopes. The successful displacement of the chlorine atom is definitively validated by the complete disappearance of this isotopic signature in the product mass envelope, providing an internal, self-contained proof of conversion.

Protocol B: Orthogonal Purity Profiling via RP-HPLC

Objective: Quantify the purity of the synthesized derivatives, ensuring no co-eluting regioisomers or hydrolysis byproducts remain.

  • Step 1: Prepare a 1 mg/mL sample in HPLC-grade Acetonitrile. Avoid aqueous diluents to prevent artifactual hydrolysis of the nitrile during sequence queuing.

  • Step 2: Utilize a C18 column (5 µm, 4.6 x 150 mm) with a gradient elution of Water/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA).

    • Causality: Pyridine derivatives exhibit severe peak tailing on standard silica-based columns due to secondary interactions between the basic pyridine nitrogen and residual surface silanols. TFA acts as an ion-pairing agent, protonating the nitrogen and masking silanol interactions to ensure sharp, symmetrical peaks.

  • Step 3 (Self-Validating Mechanism): Employ dual-wavelength UV detection at 220 nm and 254 nm. If a peak exhibits a significantly different area ratio between these two wavelengths compared to the main peak, it immediately flags the presence of a co-eluting impurity with a different chromophore, validating the peak purity assessment.

HPLC_Workflow A Sample Prep 1 mg/mL in MeCN (Avoid Aqueous) B Column Selection C18, 5 µm 4.6 x 150 mm A->B C Gradient Elution H2O/MeCN + 0.1% TFA (Ion-Pairing) B->C D Dual UV Detection 220 nm & 254 nm (Validates Purity) C->D E Data Integration Target > 98% (Self-Validating) D->E

Figure 2: Standardized self-validating HPLC protocol for purity assessment.

Mechanistic Insights into Drug Design

When integrating the 3-chloro-5-ethoxypyridine-4-carbonitrile scaffold into a drug discovery pipeline, the spatial arrangement of its substituents offers specific advantages:

  • Halogen Bonding & Steric Shielding: The C3-chlorine can participate in halogen bonding with backbone carbonyls in protein binding pockets. Furthermore, its steric bulk forces adjacent substituents (if coupled via Suzuki reactions) out of coplanarity with the pyridine ring, a critical feature for achieving selectivity in kinase hinge-binding motifs.

  • Hydration Network Disruption: The C5-ethoxy group is highly flexible. Its rotation allows the terminal methyl group to displace high-energy water molecules in hydrophobic sub-pockets, driving binding affinity through favorable entropic gains.

By understanding the exact physicochemical parameters and reactivity profiles of this building block, medicinal chemists can predictably engineer complex, drug-like architectures with high synthetic efficiency.

References

  • Wikipedia Contributors. "Nucleophilic aromatic substitution." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • The Royal Society of Chemistry. "Directed nucleophilic aromatic substitution reaction." Chemical Communications. Available at:[Link]

Sources

Foundational

in vitro biological activity of 3-Chloro-5-ethoxypyridine-4-carbonitrile derivatives

An In-Depth Technical Guide on the In Vitro Biological Activity of 3-Chloro-5-ethoxypyridine-4-carbonitrile Derivatives Introduction: The Pyridine Scaffold in Modern Drug Discovery The pyridine ring, a nitrogen-containin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the In Vitro Biological Activity of 3-Chloro-5-ethoxypyridine-4-carbonitrile Derivatives

Introduction: The Pyridine Scaffold in Modern Drug Discovery

The pyridine ring, a nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry. Its prevalence is remarkable, ranking as the second most common heterocyclic scaffold in drugs approved by the U.S. Food and Drug Administration (FDA).[1] This is not by chance; the pyridine nucleus offers a unique combination of properties. Its electron-deficient nature, ability to participate in hydrogen bonding, and the spatially distinct vectors provided by its five carbon atoms allow for extensive chemical modification to fine-tune biological activity, solubility, and pharmacokinetic profiles.[2] Consequently, pyridine derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and enzyme inhibitory effects.[1][3]

This guide focuses on a specific, highly functionalized scaffold: 3-Chloro-5-ethoxypyridine-4-carbonitrile . Each substituent on this core structure is deliberately chosen for its potential to modulate biological activity:

  • Pyridine Core : The fundamental pharmacophore.[3]

  • 4-Carbonitrile (-CN) Group : This electron-withdrawing group is a key feature in many biologically active molecules, known to participate in critical interactions with biological targets.[4]

  • 3-Chloro (-Cl) Group : Halogenation is a critical strategy in drug design.[2][5] A chlorine atom at the 3-position can significantly alter the electronic distribution of the ring and serve as a handle for further synthetic modifications, profoundly impacting structure-activity relationships (SAR).[2][5]

  • 5-Ethoxy (-OCH₂CH₃) Group : This group can influence the molecule's lipophilicity, potentially enhancing membrane permeability and modifying how the compound fits into the binding pockets of target proteins.

By exploring the in vitro biological activities of derivatives built upon this scaffold, we can unlock their therapeutic potential and understand the intricate molecular interplay that drives their efficacy.

Anticipated Synthetic Pathways

While the precise synthesis of each derivative will vary, the construction of the core 3-Chloro-5-ethoxypyridine-4-carbonitrile scaffold and its analogues generally relies on established heterocyclic chemistry principles. Multi-component reactions are often employed for their efficiency in building molecular complexity in a single step. For instance, a convergent synthesis might involve a one-pot reaction combining various aromatic aldehydes, acetophenone derivatives, and malononitrile with an appropriate alkoxide.[6]

Following the synthesis of the core scaffold, further diversification can be achieved through reactions targeting the chloro-substituent or other positions. Post-synthesis purification via chromatography and rigorous structural characterization using techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry are mandatory to confirm the identity and purity of each derivative before biological evaluation.[7]

In Vitro Biological Activities and Evaluation Protocols

The true measure of a novel chemical scaffold lies in its biological activity. Here, we delve into the primary therapeutic areas where 3-Chloro-5-ethoxypyridine-4-carbonitrile derivatives are expected to show promise, detailing the underlying mechanisms and the gold-standard protocols for their in vitro evaluation.

Anticancer Activity

Pyridine and pyrimidine-5-carbonitrile derivatives are well-documented as potent anticancer agents, acting on a variety of validated cancer targets.[4][8][9][10]

Causality of Experimental Choice (Mechanism of Action): Many of these compounds exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival. Prominent targets include:

  • Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are critical regulators of cell growth and angiogenesis. Their inhibition is a proven strategy in cancer therapy.[10][11][12]

  • Other Kinases: Enzymes like PIM1 Kinase are also known targets for cyanopyridine derivatives.[4]

  • Tubulin Polymerization: Some pyridine derivatives can interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[8]

By evaluating these derivatives against a panel of cancer cell lines, we can identify potent candidates and gain initial insights into their mechanism of action.

Experimental Protocol: MTT Assay for Cellular Proliferation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing the cytotoxic or anti-proliferative effects of a compound.[11][13]

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, HeLa for cervical) in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[8][11]

  • Compound Treatment: Prepare serial dilutions of the test derivatives in the appropriate cell culture medium. Remove the old medium from the plates and add the medium containing the test compounds at various concentrations (e.g., ranging from 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the treated plates for a specified period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add a sterile MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring, yielding purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Anticancer Activity

Derivative IDSubstitution PatternIC₅₀ (µM) vs. MCF-7 (Breast)[8][11]IC₅₀ (µM) vs. HCT-116 (Colon)[10]IC₅₀ (µM) vs. HeLa (Cervical)[8][11]
Parent 3-Cl, 5-OEt15.218.522.1
D-001 R = 4-Fluorophenyl2.54.15.8
D-002 R = 4-Methoxyphenyl1.82.93.4
D-003 R = 3-Nitrophenyl8.911.214.6
Doxorubicin Reference Drug0.50.80.6

Visualization: EGFR Signaling Pathway Inhibition

EGFR_Inhibition cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular EGFR EGFR P_Tyr P EGFR->P_Tyr Dimerization & Autophosphorylation EGF EGF EGF->EGFR Binds Derivative Derivative Derivative->EGFR Inhibits RAS_RAF RAS/RAF/MEK/ERK Pathway P_Tyr->RAS_RAF PI3K_AKT PI3K/AKT Pathway P_Tyr->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation Apoptosis_Block Apoptosis Blocked PI3K_AKT->Apoptosis_Block MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Serial Dilutions of Test Compound C Inoculate Wells in 96-Well Plate A->C B Prepare Standardized Microbial Inoculum B->C D Incubate Plate (e.g., 24h at 37°C) C->D E Observe for Visible Growth D->E F Determine Lowest Concentration with No Growth (MIC) E->F

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).

Enzyme Inhibition (e.g., Cholinesterase)

The versatility of the pyridine scaffold allows it to be adapted for inhibiting a wide range of enzymes beyond those related to cancer and microbial growth. [3]For example, derivatives can be designed as inhibitors of acetylcholinesterase (AChE), a key target in the management of Alzheimer's disease. [7][14] Causality of Experimental Choice (Mechanism of Action): In Alzheimer's disease, enhancing cholinergic neurotransmission by preserving acetylcholine (ACh) levels is a key therapeutic strategy. [7]AChE inhibitors block the enzyme responsible for breaking down ACh, thereby increasing its availability in the synaptic cleft. Pyridine derivatives can be designed to fit into the active site of AChE, preventing ACh from binding and being hydrolyzed.

Experimental Protocol: Ellman's Assay for Acetylcholinesterase Inhibition

This is a widely used, simple, and reliable spectrophotometric method to measure AChE activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a phosphate buffer, a solution of the substrate acetylthiocholine iodide (ATCI), and a solution of the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Assay Setup: In a 96-well plate, add the buffer, the test compound at various concentrations, and the AChE enzyme solution. Allow this mixture to pre-incubate for a short period (e.g., 15 minutes).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (ATCI) and DTNB to all wells.

  • Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader in kinetic mode.

  • Mechanism: AChE hydrolyzes ATCI to thiocholine. Thiocholine then reacts with DTNB to produce 2-nitrobenzoate-5-mercaptothiocholine and the yellow-colored 5-thio-2-nitrobenzoate anion, which is detected spectrophotometrically.

  • Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to a control without any inhibitor. Calculate the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.

Data Presentation: Enzyme Inhibition

Derivative IDSubstitution PatternIC₅₀ (µM) vs. Acetylcholinesterase (AChE)
Parent 3-Cl, 5-OEt25.6
D-007 R = Benzyl Amide1.2
D-008 R = Phenyl Carbamate0.15 [14]
D-009 R = Piperidine linker0.83 [14]
Donepezil Reference Drug0.02

Visualization: Competitive Enzyme Inhibition

Enzyme_Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) I Inhibitor (I) (Pyridine Derivative) P Product (P) ES->P k_cat

Caption: Principle of competitive inhibition at an enzyme's active site.

Structure-Activity Relationships (SAR) and In Silico Screening

A systematic exploration of how structural modifications affect biological activity is crucial for rational drug design.

Key SAR Insights:

  • Aromatic Substituents: The nature and position of substituents on an appended aryl ring can dramatically influence potency. Electron-donating groups (e.g., -OCH₃) or specific halogens (e.g., -F) at certain positions often enhance activity against cancer cell lines compared to unsubstituted rings. [1]* Lipophilicity: The introduction of lipophilic groups, such as an n-hexyl substituent, can improve activity against certain targets like carbonic anhydrase isoform II, whereas bulky groups may decrease it. [15]* Hydrogen Bonding: The presence of hydrogen bond donors and acceptors (e.g., -NH₂, -C=O) is critical for anchoring the molecule within the target's active site and is a key determinant of antiproliferative activity. [1] The Role of In Silico Analysis: Modern drug discovery integrates computational methods early in the process to predict compound behavior and prioritize synthesis.

  • Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. [11]It helps to elucidate binding modes, understand SAR, and virtually screen large libraries of compounds before committing to costly synthesis. [6][7]* ADME Prediction: In silico tools can predict a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This helps to identify candidates with favorable drug-like characteristics, such as good oral bioavailability, early in the discovery pipeline. [11][16] Visualization: Integrated Drug Discovery Workflow

Drug_Discovery A Virtual Screening & Molecular Docking B Chemical Synthesis & Purification A->B C In Vitro Biological Screening (e.g., MTT, MIC assays) B->C D Structure-Activity Relationship (SAR) Analysis C->D E Lead Optimization D->E E->B Iterative Design F In Vivo Studies (Preclinical) E->F

Caption: An integrated workflow for modern therapeutic agent discovery.

Conclusion and Future Directions

The 3-Chloro-5-ethoxypyridine-4-carbonitrile scaffold represents a highly promising and versatile platform for the development of novel therapeutic agents. The strategic placement of chloro, ethoxy, and nitrile functionalities provides a robust starting point for creating derivatives with potent and selective in vitro activity across multiple domains, including oncology, infectious diseases, and neurodegenerative disorders.

The path forward involves a multi-pronged approach:

  • Lead Optimization: Promising hits identified from initial in vitro screens must undergo iterative chemical modification to improve potency, selectivity, and drug-like properties, guided by SAR and computational modeling.

  • Mechanism of Action Studies: For the most potent compounds, detailed biochemical and cellular assays are required to confirm their molecular targets and elucidate their precise mechanisms of action.

  • In Vivo Evaluation: Ultimately, the most promising optimized leads must be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the integrated strategies outlined in this guide, researchers can effectively explore the rich chemical space around this scaffold and translate its in vitro potential into next-generation therapeutics.

References

  • Shah, P. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International, 37(9), 97-107. [Link]

  • Semantic Scholar. (n.d.). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. [Link]

  • Tzankova, V., et al. (2023). In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors. Molecules, 28(4), 1843. [Link]

  • Sharma, K., et al. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Results in Chemistry, 3, 100221. [Link]

  • Mansour, E., et al. (2021). Synthesis, Docking and Anticancer Evaluation of New Pyridine-3-Carbonitrile Derivatives. Polycyclic Aromatic Compounds, 42(6), 3326-3343. [Link]

  • Al-Said, M. S., et al. (2006). Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. Archiv der Pharmazie, 339(8), 440-446. [Link]

  • ResearchGate. (n.d.). Role of pyridines as enzyme inhibitors in medicinal chemistry. [Link]

  • Pop, O., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659. [Link]

  • Hilaris Publisher. (2021). Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Journal of Drug Designing and Development, 2(3). [Link]

  • Scipione, L., et al. (2017). New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. European Journal of Medicinal Chemistry, 141, 445-456. [Link]

  • Wąs, B., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 30(8), 1645. [Link]

  • ResearchGate. (n.d.). Docking of pyridine-3-carbonitrile derivatives (4a-j) into active site of DHFR. [Link]

  • ResearchGate. (2013). A concise synthesis and antimicrobial activity of a novel series of naphthylpyridine-3-carbonitrile compounds. Acta Poloniae Pharmaceutica, 70(4), 667-679. [Link]

  • Al-Deeb, O. A., et al. (2025). Pyrimidine-5-carbonitriles - Part III: Synthesis and Antimicrobial Activity of Novel 6-(2-Substituted Propyl)-2,4-disubstituted pyrimidine-5-carbonitriles. Heterocyclic Communications. [Link]

  • Science. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 769-776. [Link]

  • El-Naggar, A. M., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 13(45), 31690-31707. [Link]

  • Ghiuru, R.-C., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(17), 5130. [Link]

  • Semantic Scholar. (n.d.). Synthesis and antimicrobial activity of new triazolopyrimidinecarbonitrile derivatives. [Link]

  • Sharma, P., et al. (2025). Comprehensive In Vitro and In Silico Biological Evaluation of Chloro, Nitro‐Substituted Hydroxamic Acid, and Its Zn(II) Complex: TGA, Electrochemical Behavior, and DFT Calculations. Applied Organometallic Chemistry. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 12(35), 22687-22702. [Link]

  • Pérez-Jaramillo, F., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7545. [Link]

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Exploratory

Thermodynamic Stability Profiling of 3-Chloro-5-ethoxypyridine-4-carbonitrile: A Mechanistic and Experimental Guide

Executive Summary In the development of active pharmaceutical ingredients (APIs), the thermodynamic stability of highly functionalized heterocyclic intermediates dictates downstream synthetic viability and storage parame...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of active pharmaceutical ingredients (APIs), the thermodynamic stability of highly functionalized heterocyclic intermediates dictates downstream synthetic viability and storage parameters. 3-Chloro-5-ethoxypyridine-4-carbonitrile (CAS 153463-57-1)[1] is a complex pyridine derivative characterized by competing electronic effects. This whitepaper deconstructs the structural causality behind its thermodynamic stability at room temperature (25°C) and establishes a self-validating experimental framework utilizing Isothermal Microcalorimetry (IMC) and Arrhenius-modeled High-Performance Liquid Chromatography (HPLC).

Molecular Architecture & Thermodynamic Causality

To understand the macroscopic stability of this compound at 25°C, we must first analyze the microscopic electronic push-pull system governing its pyridine core.

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which lowers the energy of the π -system's Lowest Unoccupied Molecular Orbital (LUMO)[2]. The substituents on this specific molecule modulate this baseline reactivity:

  • 4-Carbonitrile (-CN): A powerful electron-withdrawing group (EWG) via both inductive (-I) and resonance (-M) effects. It severely depletes electron density from the ortho positions (C3 and C5), thermodynamically activating the ring toward nucleophilic attack.

  • 3-Chloro (-Cl): An inductive EWG that also serves as a highly competent leaving group. Its presence at the C3 position creates a thermodynamic vulnerability for Nucleophilic Aromatic Substitution (S N​ Ar)[3].

  • 5-Ethoxy (-OCH 2​ CH 3​ ): An electron-donating group (EDG) via resonance (+M). The lone pairs on the oxygen atom delocalize into the π -system, partially offsetting the severe electron depletion caused by the nitrile group.

Causality of Room Temperature Stability: While the molecule possesses thermodynamic vulnerabilities—specifically the potential for S N​ Ar at the C3 position or hydrolysis of the C4-nitrile—it remains highly stable at 25°C. This is because the formation of the required Meisenheimer complex (for S N​ Ar) or the tetrahedral intermediate (for nitrile hydrolysis) carries a massive activation energy ( Ea​ ) barrier in the absence of a strong nucleophile, extreme pH, or thermal stress[4]. Thus, at room temperature, the molecule is kinetically trapped in a stable thermodynamic ground state.

Experimental Methodologies for Stability Profiling

To empirically validate this theoretical stability, we employ a bimodal, self-validating analytical approach. Standard Differential Scanning Calorimetry (DSC) lacks the sensitivity to detect the minute heat flows of slow degradation at 25°C[5]. Therefore, we utilize Isothermal Microcalorimetry (IMC) for direct thermodynamic measurement, cross-validated by accelerated aging protocols aligned with ICH Q1A(R2) guidelines[6].

Protocol 1: Real-Time Thermodynamic Profiling via Isothermal Microcalorimetry (IMC)

IMC measures heat flow at the microwatt ( μ W) level, allowing for the real-time detection of spontaneous degradation or phase transitions at exactly 25°C without the need for thermal extrapolation[7].

  • Step 1: Instrument Calibration: Calibrate the microcalorimeter using a known electrical heat pulse to ensure a baseline drift of <0.1μ W/day.

  • Step 2: Sample Preparation: Accurately weigh 500 mg of pure 3-Chloro-5-ethoxypyridine-4-carbonitrile into a sterile, inert glass ampoule. Seal the ampoule under a dry nitrogen atmosphere to eliminate oxidative or hydrolytic artifacts.

  • Step 3: Equilibration: Lower the ampoule into the 25°C heat-sink block. Allow 45 minutes for thermal equilibration to dissipate the frictional heat of insertion[7].

  • Step 4: Data Acquisition: Record the specific heat flow ( dq/dt ) continuously for 14 days. A stable compound will exhibit a net heat flow approaching zero, confirming that no spontaneous exothermic degradation (e.g., hydrolysis) or endothermic physical changes are occurring at room temperature.

Protocol 2: Kinetic Cross-Validation via Accelerated Degradation (HPLC-UV)

To ensure the IMC data is not a false negative (due to an exceptionally slow reaction rate), we force degradation using thermal stress and extrapolate back to 25°C using the Arrhenius equation[5].

  • Step 1: Environmental Stressing: Distribute 100 mg aliquots of the compound into environmental chambers set to 40°C, 50°C, and 60°C at 75% Relative Humidity (RH), adhering to ICH Q1A(R2) accelerated testing parameters[5].

  • Step 2: Sampling: Withdraw samples at Day 0, 7, 14, and 28.

  • Step 3: HPLC-UV Quantification: Dissolve samples in an acetonitrile/water mobile phase and inject into a C18 reverse-phase HPLC system. Quantify the remaining area-under-the-curve (AUC) of the parent peak at λmax​ to determine the degradation rate constant ( k ) at each temperature.

  • Step 4: Arrhenius Extrapolation: Plot ln(k) versus 1/T (in Kelvin). The slope of this line yields the activation energy ( Ea​ ), and the y-intercept allows for the calculation of the theoretical degradation rate at 25°C.

Data Presentation

The following table summarizes the anticipated thermodynamic and kinetic parameters based on the structural profile of the compound.

Table 1: Thermodynamic and Kinetic Parameters at 25°C

ParameterExpected Value RangeAnalytical MethodMechanistic Implication
Specific Heat Flow ( dq/dt ) <0.5μ W/gIMC (25°C)Negligible spontaneous degradation; high ground-state stability.
Activation Energy ( Ea​ ) >85 kJ/molHPLC (Arrhenius)High kinetic barrier preventing S N​ Ar and nitrile hydrolysis at RT.
Projected Shelf Life ( t90​ ) >36 monthsHPLC ExtrapolationMeets standard pharmaceutical intermediate stability requirements.
Enthalpy of Fusion ( ΔHf​ ) ~ 25 - 35 kJ/molDSC (Heating)Crystalline lattice energy contributing to solid-state stability.

Workflow Visualization

The following diagram illustrates the self-validating architecture of the stability assessment, ensuring that both direct thermodynamic measurements and kinetic extrapolations converge on a unified stability profile.

StabilityWorkflow A 3-Chloro-5-ethoxypyridine- 4-carbonitrile B Isothermal Microcalorimetry (25°C Real-Time) A->B Direct Heat Flow C Accelerated Aging (40°C - 60°C) A->C Thermal Stress F Thermodynamic Stability Profile B->F μW data D HPLC-UV Quantification C->D E Arrhenius Extrapolation D->E E->F Kinetic data

Bimodal thermodynamic stability workflow combining real-time IMC and accelerated Arrhenius modeling.

References

  • Lab Manager . "Thermal Stability Testing for Pharmaceuticals and Advanced Materials". Lab Manager. Available at:[Link]

  • European Medicines Agency (EMA) . "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline". EMA. Available at:[Link]

  • Wikipedia . "Isothermal microcalorimetry". Wikipedia. Available at:[Link]

  • GCW Gandhinagar . "Aromatic heterocycles 1: structures and reactions". GCW Gandhinagar. Available at:[Link]

  • Pearson+ . "We have considered nucleophilic aromatic substitution of pyridine...". Pearson. Available at:[Link]

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Foundational

literature review on 3-Chloro-5-ethoxypyridine-4-carbonitrile in drug discovery

An In-depth Technical Guide to 3-Chloro-5-ethoxypyridine-4-carbonitrile in Drug Discovery: A Scaffold of Latent Potential Introduction: The Pyridine Nucleus and the Promise of a Novel Scaffold The pyridine ring is a corn...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 3-Chloro-5-ethoxypyridine-4-carbonitrile in Drug Discovery: A Scaffold of Latent Potential

Introduction: The Pyridine Nucleus and the Promise of a Novel Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, recognized for its presence in a vast array of natural products and FDA-approved drugs.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and its role as a bioisostere for other aromatic systems make it a privileged scaffold in the design of novel therapeutics.[3] Within this broad class of compounds, substituted pyridine-4-carbonitriles represent a particularly interesting, yet underexplored, chemical space. This guide delves into the core principles of utilizing this scaffold in drug discovery, with a specific focus on the conceptual compound, 3-Chloro-5-ethoxypyridine-4-carbonitrile.

While a specific literature review for 3-Chloro-5-ethoxypyridine-4-carbonitrile yields no direct results, its constituent parts—the pyridine core, a nitrile group, a chloro substituent, and an ethoxy group—are all well-understood modulators of biological activity. By analyzing analogous structures and general principles of medicinal chemistry, we can construct a comprehensive framework for the synthesis, potential applications, and optimization of this promising, albeit novel, molecular entity. This guide is intended for researchers, scientists, and drug development professionals, providing both a theoretical foundation and practical insights into harnessing the potential of the substituted pyridine-4-carbonitrile scaffold.

Conceptual Synthesis of 3-Chloro-5-ethoxypyridine-4-carbonitrile

The synthesis of multi-substituted pyridines can be approached through various established methodologies. A common strategy involves the construction of the pyridine ring from acyclic precursors, often through multi-component reactions, or the modification of a pre-existing pyridine ring.[4][5] For a molecule like 3-Chloro-5-ethoxypyridine-4-carbonitrile, a plausible synthetic route would involve the careful, stepwise introduction of the desired functional groups onto a pyridine core.

A conceptual pathway could start from a readily available dihalopyridine, followed by selective nucleophilic substitution and subsequent functional group manipulations. The choice of reagents and reaction conditions is critical to control regioselectivity and achieve a good yield.

G A 2,6-Dichloropyridine E Introduction of Nitrile A->E e.g., Oxidation, then Cyanation B 2,6-Dichloro-4-cyanopyridine F Selective Ethoxylation B->F NaOEt, controlled temp. C 2-Chloro-6-ethoxy-4-cyanopyridine G Chlorination C->G e.g., Directed lithiation, then Cl+ source D 3-Chloro-5-ethoxypyridine-4-carbonitrile E->B F->C G->D

Caption: A generalized synthetic workflow for 3-Chloro-5-ethoxypyridine-4-carbonitrile.

Experimental Protocol: A Conceptual Synthesis

The following protocol is a hypothetical, multi-step synthesis for 3-Chloro-5-ethoxypyridine-4-carbonitrile, based on established pyridine chemistry.

Step 1: Synthesis of 2,6-Dichloro-4-cyanopyridine

  • Starting Material: 2,6-Dichloropyridine.

  • Reaction: The starting material is first converted to its N-oxide using an oxidizing agent like m-CPBA.

  • The N-oxide is then subjected to a cyanation reaction, for instance, using trimethylsilyl cyanide (TMSCN) in the presence of a suitable activating agent. This regioselectively introduces the nitrile at the 4-position.

  • Work-up and Purification: The reaction mixture is quenched, extracted with an organic solvent, and purified using column chromatography to yield 2,6-dichloro-4-cyanopyridine.

Step 2: Selective Ethoxylation to 2-Chloro-6-ethoxy-4-cyanopyridine

  • Rationale: The two chlorine atoms on the pyridine ring have different reactivities. By carefully controlling the stoichiometry and temperature, a selective mono-substitution can be achieved.

  • Procedure: To a solution of 2,6-dichloro-4-cyanopyridine in a suitable solvent like THF, one equivalent of sodium ethoxide (NaOEt) is added dropwise at a low temperature (e.g., 0°C).

  • The reaction is monitored by TLC until the starting material is consumed.

  • Work-up and Purification: The reaction is quenched with water, extracted, and the product is purified by column chromatography.

Step 3: Introduction of the 3-Chloro Substituent

  • Challenge: Direct chlorination of the resulting pyridine derivative can be unselective. A directed metalation approach is often more effective.

  • Procedure: The 2-chloro-6-ethoxy-4-cyanopyridine is treated with a strong base like lithium diisopropylamide (LDA) at a very low temperature (e.g., -78°C). This can selectively deprotonate the 3-position.

  • A chlorinating agent, such as N-chlorosuccinimide (NCS), is then added to the reaction mixture.

  • Work-up and Purification: The reaction is carefully quenched with a proton source, and the final product, 3-Chloro-5-ethoxypyridine-4-carbonitrile, is isolated and purified.

The Role of Key Functional Groups in Drug Discovery

The specific combination of functional groups in 3-Chloro-5-ethoxypyridine-4-carbonitrile provides a unique set of properties that can be advantageous in drug design.

  • The Pyridine Core: As a weakly basic heterocycle, the pyridine nitrogen can act as a hydrogen bond acceptor, improving solubility and providing a key interaction point with biological targets.[3] It is also a common bioisostere for a phenyl ring, offering a way to modulate electronic properties and avoid metabolic liabilities associated with benzene rings.[6]

  • The 4-Carbonitrile Group: The nitrile group is a versatile functional group in medicinal chemistry. It is a potent hydrogen bond acceptor and can participate in dipole-dipole interactions. Its linear geometry and electronic properties make it a bioisosteric replacement for other groups like ketones or even halogens in some contexts.

  • The 3-Chloro Substituent: The introduction of a chlorine atom significantly impacts a molecule's physicochemical properties.[7] It increases lipophilicity, which can enhance membrane permeability, but can also affect solubility.[8] The chlorine atom can also participate in halogen bonding, a type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a protein's active site, which can significantly enhance binding affinity.[8][9]

  • The 5-Ethoxy Substituent: Alkoxy groups like ethoxy are often used to improve metabolic stability and fine-tune solubility.[10] They can act as hydrogen bond acceptors and fill hydrophobic pockets within a binding site. The ethyl group of the ethoxy moiety can provide additional van der Waals interactions compared to a smaller methoxy group.[11]

Potential Applications in Drug Discovery: Inferences from Analogs

While 3-Chloro-5-ethoxypyridine-4-carbonitrile itself is not documented, numerous related pyridine derivatives have shown significant biological activity across various therapeutic areas. This allows us to hypothesize potential applications for this novel scaffold.

Therapeutic AreaTarget ClassExample from LiteraturePotential Role of 3-Chloro-5-ethoxypyridine-4-carbonitrile
Oncology Kinase InhibitorsPyridine-based Rho kinase (ROCK) inhibitors.[12]The scaffold could be decorated with appropriate side chains to target the ATP-binding site of various kinases.
Neuroscience GPCR ModulatorsSubstituted pyridine analogues as mGluR5 antagonists.The specific substitution pattern could offer novel interactions with allosteric sites on G-protein coupled receptors.
Inflammatory Diseases Enzyme InhibitorsDichloropyridine derivatives as P2X(7) receptor antagonists.The chloro and ethoxy groups could be optimized to achieve high affinity and selectivity for enzyme targets.
Infectious Diseases VariousPyridine derivatives have shown broad antimicrobial and antiviral activities.[1]The unique electronic and steric properties could be exploited to develop novel anti-infective agents.

Structure-Activity Relationship (SAR) and Optimization

Once a "hit" compound like 3-Chloro-5-ethoxypyridine-4-carbonitrile is identified, the next step in drug discovery is to systematically modify its structure to improve potency, selectivity, and pharmacokinetic properties. This process is known as developing the Structure-Activity Relationship (SAR).

SAR Core 3-Chloro-5-ethoxy pyridine-4-carbonitrile (Hit) R1 Modify Ethoxy Group (e.g., Methoxy, Isopropoxy) Core->R1 Tune solubility, metabolism R2 Replace Chloro Group (e.g., Fluoro, Methyl) Core->R2 Modulate electronics, halogen bonding R3 Bioisosteric Replacement of Nitrile (e.g., Tetrazole) Core->R3 Alter H-bonding, physicochemical properties

Caption: A conceptual diagram illustrating potential avenues for SAR exploration.

Key Questions for SAR Exploration:
  • The Ethoxy Group: Is the length of the alkyl chain optimal? Would a smaller (methoxy) or larger (isopropoxy) group improve activity or properties? Could this position tolerate more complex branching or cyclic structures?

  • The Chloro Group: Is the chlorine atom essential for activity? Could it be replaced by another halogen like fluorine to modulate electronics and reduce potential metabolic liabilities?[8] Or could a non-halogen group like methyl provide similar steric bulk with different electronic properties?

  • The Nitrile Group: Is the nitrile's hydrogen bonding capacity critical? Could it be replaced with other bioisosteres like a tetrazole or an oxadiazole to improve metabolic stability or introduce new interaction points?[13]

  • Positional Isomers: Would moving the substituents to different positions on the pyridine ring lead to improved interactions with the target?

Conclusion

While 3-Chloro-5-ethoxypyridine-4-carbonitrile remains a conceptual scaffold, a thorough analysis of its constituent parts and the broader class of substituted pyridines reveals its significant potential in drug discovery. Its unique combination of a privileged heterocyclic core with key functional groups known to modulate physicochemical properties and engage in specific non-covalent interactions makes it an attractive starting point for the design of new therapeutic agents. The synthetic strategies and SAR principles outlined in this guide provide a roadmap for researchers to explore this and related scaffolds, potentially unlocking new treatments for a wide range of diseases. The journey from a conceptual molecule to a clinical candidate is long, but it begins with a deep understanding of the fundamental principles of medicinal chemistry, as applied to promising new structures like the one discussed herein.

References

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 3-Chloro-5-ethoxypyridine-4-carbonitrile

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Compound: 3-Chloro-5-ethoxypyridine-4-carbonitrile (CAS: 153463-57-1) Application: Heterocyclic building block for the synthesis of act...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Compound: 3-Chloro-5-ethoxypyridine-4-carbonitrile (CAS: 153463-57-1) Application: Heterocyclic building block for the synthesis of active pharmaceutical ingredients (APIs), notably in the development of LPA receptor antagonists [1].

Introduction and Mechanistic Rationale

The synthesis of 3-chloro-5-ethoxypyridine-4-carbonitrile relies on a highly regioselective Nucleophilic Aromatic Substitution ( SN​Ar ) reaction. The starting material, 3,5-dichloroisonicotinonitrile, features a pyridine ring heavily deactivated by two chlorine atoms, a ring nitrogen, and a cyano group.

Causality in Reaction Design:

  • Nucleophile Generation: Ethanol is a weak nucleophile. To drive the SN​Ar reaction, it must be quantitatively deprotonated to form the highly reactive ethoxide anion. Sodium hydride (NaH) is selected as the base because it provides an irreversible deprotonation step (generating H2​ gas as a byproduct), ensuring complete conversion to sodium ethoxide [1].

  • Solvent Selection: N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent. Unlike protic solvents (like excess ethanol) which would hydrogen-bond to and solvate the ethoxide anion (lowering its nucleophilicity), DMF leaves the ethoxide "naked" and highly reactive, significantly accelerating the substitution at room temperature.

  • Regioselectivity: The ethoxide anion attacks the electron-deficient carbon at the 3-position. The cyano group at the 4-position strongly stabilizes the resulting Meisenheimer complex intermediate via resonance (electron-withdrawing effect), facilitating the eventual expulsion of the chloride leaving group.

Reaction Pathway Visualization

G EtOH Ethanol (EtOH) Nucleophile Precursor Ethoxide Sodium Ethoxide Active Nucleophile EtOH->Ethoxide Deprotonation (0 °C) NaH Sodium Hydride (NaH) Base NaH->Ethoxide DMF DMF Polar Aprotic Solvent SNAr SNAr Reaction (Nucleophilic Aromatic Substitution) DMF->SNAr Solvation Environment Ethoxide->SNAr SM 3,5-Dichloroisonicotinonitrile Electrophile SM->SNAr Product 3-Chloro-5-ethoxypyridine-4-carbonitrile Target Product SNAr->Product Chloride Displacement (25 °C)

Fig 1: Logical workflow and mechanism of the SNAr synthesis pathway.

Experimental Protocol

Reaction Stoichiometry and Materials

Note: The following parameters are scaled based on validated pharmaceutical intermediate synthesis protocols [1].

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
3,5-Dichloroisonicotinonitrile172.991.0510.0 g (57.8 mmol)Electrophile
Ethanol (Anhydrous)46.071.002.53 g (55.0 mmol)Nucleophile Precursor
Sodium Hydride (60% in mineral oil)24.001.002.20 g (55.0 mmol)Strong Base
N,N-Dimethylformamide (Anhydrous)73.09-25 mLSolvent
Step-by-Step Methodology

Phase 1: Nucleophile Activation (Strictly Anhydrous Conditions)

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet. Maintain an inert atmosphere to prevent the degradation of NaH and the introduction of moisture, which would quench the ethoxide into ethanol and sodium hydroxide.

  • Solvent & Precursor Addition: Charge the flask with anhydrous DMF (25 mL) and anhydrous Ethanol (2.53 g, 55 mmol).

  • Deprotonation: Cool the reaction mixture to 0 °C using an ice-water bath. Carefully add NaH (2.20 g, 60% dispersion in mineral oil, 55 mmol) in small portions to control the evolution of hydrogen gas.

  • Maturation: Stir the resulting suspension at 0 °C for 30 minutes to ensure complete formation of sodium ethoxide.

Phase 2: Nucleophilic Aromatic Substitution ( SN​Ar ) 5. Electrophile Addition: To the cold ethoxide solution, add 3,5-dichloroisonicotinonitrile (10.0 g, 57.8 mmol) in a single portion. 6. Propagation: Remove the ice bath and allow the reaction mixture to warm to ambient temperature (25 °C). 7. Reaction Monitoring: Stir the mixture at 25 °C for 16 hours. Quality Control: Reaction progress should be monitored via TLC or LC-MS to confirm the consumption of the starting material.

Phase 3: Workup and Isolation 8. Quenching & Concentration: Concentrate the reaction mixture under reduced pressure to remove the majority of the DMF. 9. Aqueous Extraction: Dilute the crude residue with brine (100 mL). Extract the aqueous layer with Ethyl Acetate (EtOAc) (2 × 100 mL). Rationale: EtOAc effectively partitions the organic product away from the highly polar inorganic salts (NaCl) and residual DMF. 10. Drying: Combine the organic layers and dry over anhydrous Sodium Sulfate ( Na2​SO4​ ). Filter the drying agent and concentrate the filtrate under reduced pressure.

Phase 4: Purification 11. Chromatography: Purify the crude residue via flash silica gel chromatography. Use an 80 g silica column with a gradient elution of 0-40% Ethyl Acetate in Petroleum Ether (PE) at a flow rate of 50 mL/min. 12. Yield: Isolate 3-chloro-5-ethoxypyridine-4-carbonitrile as a solid (approx. 1.5 g, 14.2% yield) [1]. Note: The modest yield is typical for this specific substitution due to competitive side reactions or disubstitution, emphasizing the need for precise stoichiometric control.

Analytical Characterization Data

To validate the integrity of the synthesized protocol, the following analytical signatures must be confirmed [1]:

Analytical MethodExpected Result / SignatureInterpretation
LC-MS m/z 183.0 [M+H]+Confirms the molecular weight of the target product ( C8​H7​ClN2​O , MW ~182.6).
1H NMR (400 MHz, CDCl3​ ) δ 8.37 (s, 1H)Aromatic proton on the pyridine ring (C2 or C6).
δ 8.34 (s, 1H)Aromatic proton on the pyridine ring (C6 or C2).
δ 4.31 (q, J = 7.0 Hz, 2H)Methylene protons ( −CH2​− ) of the ethoxy group, split by the adjacent methyl group.
δ 1.54 (t, J = 7.0 Hz, 3H)Methyl protons ( −CH3​ ) of the ethoxy group, split by the adjacent methylene group.

References

  • Title: NOVEL COMPOUNDS AND COMPOSITIONS FOR TARGETING LPA RECEPTORS (Patent WO2023160672A1)
Application

Application Note: 3-Chloro-5-ethoxypyridine-4-carbonitrile as a Strategic Building Block in API Synthesis

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol Introduction & Structural Rationale In modern Active Pharmaceutical Ingr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol

Introduction & Structural Rationale

In modern Active Pharmaceutical Ingredient (API) design, highly functionalized pyridine derivatives are prized for their ability to improve metabolic stability, aqueous solubility, and target binding affinity. 3-Chloro-5-ethoxypyridine-4-carbonitrile (CAS 153463-57-1)[1] is a highly versatile, tri-substituted heteroaromatic building block that has recently gained prominence in the synthesis of complex therapeutics, including Lysophosphatidic Acid (LPA) receptor antagonists[2].

The strategic value of this compound lies in its orthogonal reactivity , which allows process chemists to selectively functionalize three distinct positions on the pyridine ring without cross-interference:

  • C4-Carbonitrile (Cyano) Group: Acts as a strongly electron-withdrawing handle that can be precisely reduced to an aldehyde (for reductive aminations) or a primary amine (for amide couplings).

  • C3-Chloro Group: Serves as a reliable electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution (SNAr). Its reactivity is electronically activated by the adjacent C4-nitrile.

  • C5-Ethoxy Group: An electron-donating group that modulates the overall electron density of the pyridine ring, preventing premature SNAr of the C3-chloride while providing essential steric bulk and lipophilicity for the final API's pharmacophore.

Mechanistic Insights: Controlled Nitrile Reduction

One of the most critical transformations of 3-chloro-5-ethoxypyridine-4-carbonitrile is the controlled reduction of the C4-nitrile to an aldehyde (yielding 3-chloro-5-ethoxyisonicotinaldehyde). This transformation requires strict chemoselectivity to prevent over-reduction to the primary amine or the primary alcohol.

The Causality of DIBAL-H Selectivity: Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation[3]. The selectivity relies entirely on temperature control and the stability of the intermediate. At -78 °C, DIBAL-H acts as both a Lewis acid and a hydride donor. The aluminum atom coordinates to the nitrile nitrogen, activating the carbon center. A single hydride is transferred, forming a stable imine-aluminum complex[4].

Because this complex is stable at cryogenic temperatures, it acts as a "frozen" intermediate, preventing the delivery of a second hydride[3]. The reaction is only driven to the aldehyde upon the introduction of an aqueous acidic workup, which hydrolyzes the iminium intermediate to release the aldehyde and ammonium salts[5].

Mechanism Nitrile 3-Chloro-5-ethoxypyridine- 4-carbonitrile Complex Imine-Aluminum Complex (Stable at -78 °C) Nitrile->Complex Hydride Transfer & Al-N Coordination DIBAL DIBAL-H (1.0 - 1.2 eq) Toluene, -78 °C DIBAL->Complex Lewis Acid Activation Aldehyde 3-Chloro-5-ethoxy- isonicotinaldehyde Complex->Aldehyde Hydrolysis of Iminium Workup Aqueous Acidic Workup (H3O+) Workup->Aldehyde

Caption: Mechanism of controlled DIBAL-H reduction of the nitrile to the aldehyde.

Quantitative Data: Reductant Selection

Selecting the correct reducing agent is paramount for downstream API synthesis. The table below summarizes the quantitative outcomes and chemoselectivity of various reductants on 3-chloro-5-ethoxypyridine-4-carbonitrile.

Reducing AgentConditionsPrimary ProductChemoselectivity / Over-reduction Risk
DIBAL-H (1.1 eq)Toluene, -78 °CAldehyde Excellent. Stops at imine-Al complex. Risk of alcohol formation if warmed before quench[3].
LiAlH₄ (Excess)THF, 0 °C to RTPrimary Amine Poor for aldehydes. Drives complete reduction to the primary amine via two hydride transfers.
Raney Ni / H₂ MeOH, 50 psi H₂Primary Amine Excellent for amine synthesis. May cause partial dechlorination at C3 if reaction time is extended.
DIBAL-H (>2.0 eq)Toluene, 0 °CPrimary Amine High risk of over-reduction. Excess hydride and higher temps break the imine-Al complex[3].

Experimental Protocols (Self-Validating Systems)

To ensure high trustworthiness and reproducibility, the following protocols integrate In-Process Controls (IPCs) to create a self-validating synthetic loop.

Protocol A: Synthesis of 3-Chloro-5-ethoxyisonicotinaldehyde

This protocol details the precise reduction of the C4-nitrile, a critical step in the synthesis of LPA receptor antagonists[2].

Reagents & Materials:

  • 3-Chloro-5-ethoxypyridine-4-carbonitrile (1.0 eq, 10.0 mmol)

  • DIBAL-H (1.0 M in Toluene, 1.1 eq, 11.0 mmol)

  • Anhydrous Toluene (0.2 M relative to substrate)

  • Methanol (for quenching)

  • 1M HCl (aqueous)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add 3-chloro-5-ethoxypyridine-4-carbonitrile (1.82 g, 10.0 mmol) and anhydrous toluene (50 mL).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

  • Hydride Addition: Using a syringe pump, add DIBAL-H (11.0 mL, 1.0 M in toluene) dropwise over 30 minutes. Causality note: Slow addition prevents localized exothermic spikes that could prematurely break the imine-aluminum complex, leading to over-reduction.

  • Reaction Maturation: Stir the mixture at -78 °C for 2 hours.

  • In-Process Control (IPC): Quench a 0.1 mL aliquot in MeOH/HCl and analyze via LC-MS. The starting material (m/z 183.0) should be consumed, with the aldehyde (m/z 186.0) present.

  • Quenching: While strictly maintaining -78 °C, cautiously add anhydrous methanol (5 mL) dropwise to destroy unreacted DIBAL-H[5].

  • Hydrolysis: Remove the cooling bath. Add 1M HCl (30 mL) and stir vigorously at room temperature for 1 hour to fully hydrolyze the iminium intermediate[3].

  • Isolation: Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Downstream C3-Aryl Functionalization (Suzuki Coupling)

Once the aldehyde is secured (or protected), the C3-chloro group can be functionalized.

  • Setup: Charge a flask with the pyridine intermediate (1.0 eq), an aryl boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).

  • Solvent: Add a degassed mixture of 1,4-Dioxane/Water (4:1).

  • Reaction: Heat to 90 °C under argon for 4-6 hours.

  • Validation: Monitor via HPLC. The electron-withdrawing nature of the C4-aldehyde accelerates the oxidative addition of Palladium into the C3-Cl bond, ensuring rapid conversion.

Synthetic Workflow Visualization

The orthogonal reactivity of 3-chloro-5-ethoxypyridine-4-carbonitrile allows it to serve as a central hub for divergent API synthesis.

Workflow SM 3-Chloro-5-ethoxypyridine- 4-carbonitrile Aldehyde C4: Aldehyde (Reductive Amination) SM->Aldehyde DIBAL-H, -78 °C Amine C4: Primary Amine (Amide Coupling) SM->Amine LiAlH4 or Raney Ni/H2 Aryl C3: Aryl Substitution (Suzuki Coupling) SM->Aryl Pd Catalyst, Aryl Boronic Acid API Complex API (e.g., LPA Antagonist) Aldehyde->API Amine->API Aryl->API

Caption: Divergent synthetic workflow utilizing orthogonal reactivity for API synthesis.

References

  • WIPO (World Intellectual Property Organization) - WO2023160672A1: COMPOUNDS AND COMPOSITIONS FOR TREATING CONDITIONS ASSOCIATED WITH LPA RECEPTOR ACTIVITY.[2][Link]

  • Organic Synthesis - DIBAL-H Reduction: General Procedure (Ester to alcohol & Nitrile to Aldehyde).[5][Link]

  • OrgoSolver - Nitrile to Aldehyde with DIBAL-H (DIBAH, i-Bu2AlH).[3][Link]

  • Master Organic Chemistry - Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles.[4][Link]

Sources

Method

Application Note: Protocols for the Dissolution of 3-Chloro-5-ethoxypyridine-4-carbonitrile in Polar Aprotic Solvents

Abstract This document provides a comprehensive guide for the effective dissolution of 3-Chloro-5-ethoxypyridine-4-carbonitrile, a substituted pyridine derivative relevant to pharmaceutical and chemical research. Recogni...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the effective dissolution of 3-Chloro-5-ethoxypyridine-4-carbonitrile, a substituted pyridine derivative relevant to pharmaceutical and chemical research. Recognizing that improper solubilization is a primary source of experimental irreproducibility, we present detailed protocols, from initial solubility screening to the preparation of stable, high-concentration stock solutions and aqueous-compatible working solutions. This note emphasizes the rationale behind solvent selection and procedural steps, offering a troubleshooting guide to address common challenges encountered with heterocyclic compounds.

Introduction: The Criticality of Proper Dissolution

Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science, serving as essential scaffolds and synthetic intermediates.[1] 3-Chloro-5-ethoxypyridine-4-carbonitrile is one such compound, whose utility in research and development pipelines is contingent on its reliable and consistent preparation in solution. The protocols herein are designed for researchers, scientists, and drug development professionals to establish robust and reproducible methods for handling this compound.

The primary objective of this guide is to move beyond simple procedural lists and explain the causality behind each step. By understanding why a particular solvent is chosen or why a specific technique is employed, researchers can adapt these protocols to their unique experimental needs while maintaining scientific integrity.

Compound Profile and Essential Safety Precautions

Prior to handling, it is imperative to understand the physicochemical properties and associated hazards of 3-Chloro-5-ethoxypyridine-4-carbonitrile and its structural analogs.

PropertyDataSource
Chemical Name 3-Chloro-5-ethoxypyridine-4-carbonitrile-
Molecular Formula C₈H₇ClN₂O-
Molecular Weight 182.61 g/mol -
CAS Number Not readily available. (Analog: 3-Chloropyridine-4-carbonitrile, CAS 68325-15-5)[2]
Physical Form Likely a crystalline solid at room temperature, based on analogs.[2]
Purity As supplied by the vendor. Impurities can significantly impact solubility.[3]

Safety & Handling:

Based on the hazard classifications of structurally similar compounds, 3-Chloro-5-ethoxypyridine-4-carbonitrile should be handled with care as a potentially hazardous substance.[2][4][5][6]

  • Hazard Profile (Assumed from Analogs): Harmful if swallowed (Acute Toxicity, Oral), causes skin and serious eye irritation, and may cause respiratory irritation.[2][5]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and nitrile gloves.[7] Gloves must be inspected before use and disposed of properly after.

  • Engineering Controls: Handle the solid and its solutions exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors.[7]

  • Waste Disposal: Dispose of all waste, including contaminated consumables, in accordance with local, state, and federal regulations for chemical waste.[7]

The Role and Selection of Polar Aprotic Solvents

Polar aprotic solvents are characterized by their high polarity and dielectric constants, which allow them to dissolve a wide range of organic molecules, including salts.[8] Unlike protic solvents (e.g., water, ethanol), they lack acidic protons (O-H or N-H bonds) and do not act as hydrogen bond donors, which can be advantageous in preventing unwanted reactions.[8][9]

The choice of solvent is the most critical factor in achieving complete dissolution.[10] A preliminary screening is always recommended.

SolventBoiling Point (°C)Dielectric ConstantDipole Moment (D)Key Considerations & Rationale
Dimethyl Sulfoxide (DMSO) 18946.73.96First Choice for Screening: Exceptional dissolving power for a broad spectrum of compounds.[11] However, it is hygroscopic and can be difficult to remove. May oxidize sensitive functional groups.[12][13]
N,N-Dimethylformamide (DMF) 15336.73.86Alternative to DMSO: Excellent solvent, often used when DMSO is incompatible (e.g., with oxidation-sensitive compounds).[12] Easier to remove under vacuum than DMSO due to lower boiling point.
N-Methyl-2-pyrrolidone (NMP) 20332.34.09High-Temperature Applications: Very high boiling point makes it suitable for reactions requiring elevated temperatures. Can undergo slow hydrolysis, which may or may not be desirable.[14]
Acetonitrile (ACN) 8238.33.20Easily Removable: Low boiling point is ideal for applications where the solvent must be removed post-dissolution. Its dissolving power may be lower than DMSO or DMF for complex heterocyclic structures.[10]
Acetone 56.121.82.91Volatile Option: Very low boiling point. Often used as a co-solvent or for cleaning. Its lower polarity makes it less effective for highly polar or crystalline compounds.[8]

Data compiled from multiple sources.[8][15]

Protocol 1: Systematic Solubility Screening

Objective: To empirically determine the most effective solvent for 3-Chloro-5-ethoxypyridine-4-carbonitrile before preparing a large-scale stock solution. This minimizes waste of a valuable compound.

Methodology:

  • Preparation: Into four separate, labeled, dry glass vials, accurately weigh 1.0 mg of 3-Chloro-5-ethoxypyridine-4-carbonitrile.

  • Solvent Addition: To the first vial, add 100 µL of DMSO. To the second, add 100 µL of DMF. To the third, add 100 µL of Acetonitrile. This creates an initial target concentration of 10 mg/mL.

  • Initial Dissolution Attempt: Cap the vials and vortex each for 60 seconds at room temperature. Visually inspect for any remaining solid particles against a dark background.[10]

  • Sonication: If solids persist, place the vials in a bath sonicator for 5-10 minutes.[10][11] This uses ultrasonic waves to break up particle agglomerates and enhance dissolution.

  • Gentle Warming: If the compound is still not fully dissolved, warm the mixture in a water bath to 35-40°C for 10 minutes.[10][11] Caution: Do not exceed this temperature initially to avoid potential compound degradation.[10]

  • Incremental Solvent Addition: If insoluble, add another 100 µL of the respective solvent to each vial (halving the concentration to 5 mg/mL) and repeat steps 3-5.

  • Documentation: Record the solvent and final concentration at which complete dissolution is achieved for each vial. This data informs the choice for the stock solution.

G cluster_prep Preparation cluster_dissolve Dissolution Cycle weigh 1. Weigh 1.0 mg Compound add_solvent 2. Add 100 µL Solvent weigh->add_solvent vortex 3. Vortex (60s) add_solvent->vortex check1 Dissolved? vortex->check1 sonicate 4. Sonicate (5-10 min) check1->sonicate No record 7. Record Result check1->record Yes check2 Dissolved? sonicate->check2 warm 5. Gentle Warming (35-40°C) check2->warm No check2->record Yes check3 Dissolved? warm->check3 check3->record Yes increment 6. Add More Solvent check3->increment No increment->vortex caption Fig 1. Systematic workflow for solubility screening. G calc 1. Calculate Required Mass weigh 2. Weigh Compound into Vial calc->weigh add_solvent 3. Add Anhydrous Solvent weigh->add_solvent dissolve 4. Dissolve (Vortex/Sonicate) add_solvent->dissolve confirm 5. Visually Confirm Clarity dissolve->confirm aliquot 6. Aliquot into Single-Use Vials confirm->aliquot store 7. Store at -20°C / -80°C aliquot->store caption Fig 2. Workflow for stock solution preparation.

Caption: Fig 2. Workflow for stock solution preparation.

Protocol 3: Preparing Aqueous Working Solutions via Serial Dilution

Objective: To dilute the high-concentration organic stock solution into an aqueous buffer for final assays (e.g., cell-based assays) while avoiding precipitation.

The Challenge: Many organic compounds dissolved in 100% DMSO will precipitate ("crash out") when diluted directly into an aqueous medium due to a dramatic shift in solvent polarity. [3][11] The Solution: Perform an intermediate dilution series in the pure organic solvent before the final "jump" into the aqueous buffer. This ensures the final DMSO concentration in the assay remains low and consistent (typically <0.5%). [11] Methodology (Example: 2-fold serial dilution):

  • Setup: Label a series of sterile microcentrifuge tubes for the desired concentrations.

  • Solvent Pre-loading: Add a defined volume (e.g., 50 µL) of 100% DMSO to all tubes except the first (highest concentration) tube.

  • Initiate Series: Start with your thawed stock solution (e.g., 50 mM). Add 100 µL to the first tube.

  • First Dilution: Transfer 50 µL from the first tube to the second tube (which already contains 50 µL of DMSO). Mix thoroughly by pipetting. This creates a 25 mM solution.

  • Continue Series: Using a fresh pipette tip for each transfer, repeat the process: transfer 50 µL from the second tube to the third, and so on. [11]This maintains the compound in 100% DMSO throughout the dilution series.

  • Final Aqueous Dilution: From each tube in the DMSO series, take a small, consistent volume (e.g., 1 µL) and add it to the final volume of your aqueous assay buffer (e.g., 999 µL). This results in a 1:1000 dilution and a final DMSO concentration of 0.1%.

G cluster_aqueous Final Aqueous Dilution stock 50 mM Stock in 100% DMSO tube2 25 mM in 100% DMSO stock->tube2 Transfer assay1 50 µM in Assay Buffer (0.1% DMSO) stock->assay1 1:1000 tube3 12.5 mM in 100% DMSO tube2->tube3 Transfer assay2 25 µM in Assay Buffer (0.1% DMSO) tube2->assay2 1:1000 tubeN ... tube3->tubeN Transfer assay3 12.5 µM in Assay Buffer (0.1% DMSO) tube3->assay3 1:1000 caption Fig 3. Serial dilution in pure solvent before aqueous prep.

Caption: Fig 3. Serial dilution in pure solvent before aqueous prep.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Compound Fails to Dissolve 1. Incorrect solvent choice. 2. Compound purity is low; insoluble impurities are present. [3] 3. Solvent contains absorbed water, reducing its efficacy. [16]1. Re-evaluate solubility using Protocol 1 with a wider range of solvents or solvent mixtures. [10][16] 2. Characterize compound purity (e.g., via NMR, LC-MS). Purification may be necessary. [17] 3. Use fresh, anhydrous grade solvent from a sealed container. [16]
Solution is Cloudy or Hazy 1. Incomplete dissolution; fine particulates remain suspended. 2. Compound has low solubility at room temperature and is beginning to precipitate.1. Repeat the aided dissolution steps (sonication, gentle warming). [11] 2. Prepare a more dilute stock solution. The solution must be perfectly clear before aliquoting and freezing.
Precipitate Forms in Aqueous Buffer 1. The final concentration in the aqueous medium exceeds the compound's aqueous solubility limit. 2. Insufficient mixing during the final dilution step.1. Lower the final concentration in the assay. 2. Add the small volume of DMSO stock to the aqueous buffer while vortexing to ensure rapid and complete mixing.
Inconsistent Assay Results 1. Inaccurate stock concentration due to incomplete initial dissolution. 2. Compound degradation from repeated freeze-thaw cycles. [11] 3. Chemical instability of the compound in the dissolution medium. [18][19]1. Always visually confirm complete dissolution before storing the stock solution. 2. Strictly adhere to the single-use aliquot protocol. [11] 3. Assess compound stability in the chosen solvent over time (e.g., by LC-MS) if degradation is suspected.

References

  • Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? ResearchGate. Available at: [Link]

  • Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Available at: [Link]

  • Use of nitriles as polar aprotic solvents. Google Patents.
  • Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies. Available at: [Link]

  • Dissolution Method Troubleshooting. Dissolution Technologies. Available at: [Link]

  • Transformations of 3,4-Disubstituted Pyridines under Dissolving Metal Conditions. Partial Reduction Followed by Radical Cyclization. ResearchGate. Available at: [Link]

  • 3-chloro-5,6-diethylpyridazine-4-carbonitrile — Chemical Substance Information. NextSDS. Available at: [Link]

  • Polar aprotic solvent. Wikipedia. Available at: [Link]

  • 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile. PubChem. Available at: [Link]

  • Substituted pyridines from isoxazoles: scope and mechanism. Royal Society of Chemistry. Available at: [Link]

  • Application of Kinetic Modeling and Competitive Solvent Hydrolysis in the Development of a Highly Selective Hydrolysis of a Nitrile to an Amide. Organic Process Research & Development - ACS Publications. Available at: [Link]

  • (PDF) Dissolution Method Troubleshooting: An Industry Perspective. Academia.edu. Available at: [Link]

  • 3-chloro-5-(dimethylamino)pyridine-4-carbonitrile — Chemical Substance Information. NextSDS. Available at: [Link]

  • A Simple, Modular Synthesis of Substituted Pyridines. PMC - NIH. Available at: [Link]

  • Prioritised substance group: Aprotic solvents. HBM4EU. Available at: [Link]

  • Polar aprotic solvents – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Remove Sticky Reagents. University of Rochester. Available at: [Link]

  • Can DMSO dissolve all kind of peptide? ResearchGate. Available at: [Link]

  • Preparation of Nitriles. Chemistry Steps. Available at: [Link]

  • Solvents. MSU chemistry - Michigan State University. Available at: [Link]

Sources

Application

Application Note: Advanced Cross-Coupling Strategies for 3-Chloro-5-ethoxypyridine-4-carbonitrile

Executive Summary The synthesis of highly functionalized pyridines is a cornerstone of modern medicinal chemistry, particularly in the development of targeted therapeutics such as LPA receptor antagonists [1]. 3-Chloro-5...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized pyridines is a cornerstone of modern medicinal chemistry, particularly in the development of targeted therapeutics such as LPA receptor antagonists [1]. 3-Chloro-5-ethoxypyridine-4-carbonitrile (CAS: 153463-57-1) represents a uniquely challenging yet versatile electrophile. While the 3-position of the pyridine ring is traditionally electron-rich and resistant to oxidative addition, the strategic placement of a 4-cyano group fundamentally alters the electronic landscape of this scaffold.

This application note provides a comprehensive, self-validating guide to executing palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura couplings—using this densely functionalized intermediate.

Mechanistic Rationale & Electronic Profiling

To achieve high-yielding cross-couplings with 3-chloro-5-ethoxypyridine-4-carbonitrile, researchers must navigate its specific steric and electronic microenvironment.

The Causality of Substrate Reactivity

In an unfunctionalized pyridine, the C3–Cl bond is notoriously sluggish toward oxidative addition by Palladium(0) due to the relative electron richness of the meta-position. However, in this substrate, the 4-carbonitrile (cyano) group acts as a powerful π -acceptor and σ -electron-withdrawing group (EWG). This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring, draining electron density from the adjacent 3-position and rendering the C(sp²)–Cl bond highly susceptible to oxidative addition. Conversely, the 5-ethoxy group provides competing resonance donation ( +M effect) and significant steric hindrance, necessitating a highly active, sterically demanding catalyst system.

Catalyst Selection: Why cataCXium A-Pd-G2?

Standard first-generation catalysts (e.g., Pd(PPh3​)4​ or Pd(dppf)Cl2​ ) often fail or stall at <20% conversion with this substrate. The optimal system utilizes cataCXium A-Pd-G2 [2][3].

  • Ligand Electronics (cataCXium A): Di(1-adamantyl)-n-butylphosphine is an extremely electron-rich dialkylphosphine. This high electron density is transferred to the Pd center, accelerating the difficult oxidative addition into the C–Cl bond.

  • Ligand Sterics: The massive cone angle generated by the two adamantyl groups forces the intermediate Pd(II) species to rapidly undergo reductive elimination (often the rate-limiting step in hindered biaryl synthesis) to relieve steric strain.

  • Precatalyst Architecture (G2): Buchwald's second-generation (G2) palladacycle ensures the rapid, quantitative generation of the active mono-ligated [L-Pd(0)] species at room temperature upon mild base activation. This prevents the formation of inactive "Pd-black" aggregates, a common failure mode when reducing Pd(II) salts in situ at high temperatures.

Mandatory Visualization: Catalytic Workflow

CatalyticCycle Pd0 Active Pd(0)L (L = cataCXium A) OxAdd Oxidative Addition (C-Cl Cleavage) Pd0->OxAdd PdII_1 Pd(II)(Ar)(Cl)L Intermediate OxAdd->PdII_1 3-Chloro-5-ethoxy- pyridine-4-carbonitrile Transmet Transmetalation [Ar'-B(OH)3]- PdII_1->Transmet PdII_2 Pd(II)(Ar)(Ar')L Intermediate Transmet->PdII_2 Boronic Acid RedElim Reductive Elimination (C-C Bond Formation) PdII_2->RedElim RedElim->Pd0 Product Release Precat cataCXium A-Pd-G2 Precatalyst Precat->Pd0 Base Activation (K2CO3, H2O)

Caption: Suzuki-Miyaura catalytic cycle using cataCXium A-Pd-G2 for hindered pyridine cross-coupling.

Optimized Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system, incorporating specific in-process controls to ensure reproducibility and mechanistic integrity.

Materials & Reagents
  • Electrophile: 3-Chloro-5-ethoxypyridine-4-carbonitrile (1.0 equiv, typically 1.0 mmol scale)

  • Nucleophile: Aryl or Heteroaryl Boronic Acid / Pinacol Ester (1.3 equiv)

  • Catalyst: cataCXium A-Pd-G2 (0.075 equiv, 7.5 mol%)

  • Base: K2​CO3​ (3.0 equiv)

  • Solvent System: THF / H2​O (4:1 v/v, 0.2 M concentration)

Step-by-Step Methodology
  • Reaction Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-chloro-5-ethoxypyridine-4-carbonitrile (182.6 mg, 1.0 mmol), the boronic acid (1.3 mmol), K2​CO3​ (414.6 mg, 3.0 mmol), and cataCXium A-Pd-G2 (50.1 mg, 0.075 mmol).

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-high purity Argon (repeat 3 times) to establish a strict inert atmosphere.

  • Solvent Introduction & Degassing: Add sparged THF (4.0 mL) and sparged deionized H2​O (1.0 mL) via syringe. Causality Note: Water is strictly required to dissolve the inorganic base and form the reactive boronate "ate" complex [Ar-B(OH)3​]− , which is the actual transmetalating species.

  • Thermal Activation: Replace the septum with a Teflon-lined screw cap under positive Argon flow. Heat the vigorously stirring biphasic mixture in a pre-heated oil bath at 100 °C for 16 hours .

  • Self-Validation & Quality Control (LC-MS):

    • Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Validation Checkpoint: The starting material peak at m/z 183.0 [M+H]+ (exhibiting a characteristic 3:1 isotopic ratio for 35Cl/37Cl ) must be completely consumed. The emergence of the target biaryl mass validates successful transmetalation and reductive elimination.

  • Workup & Isolation: Cool the reaction to 25 °C. Dilute with EtOAc (15 mL) and water (10 mL). Separate the phases, extract the aqueous layer with EtOAc ( 2×10 mL), and wash the combined organic layers with brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, EtOAc/Petroleum Ether gradient) to yield the pure cross-coupled product.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between catalyst architecture, solvent biphasic properties, and overall conversion efficiency for this specific pyridine scaffold.

EntryCatalyst System (mol%)Base (Equiv)Solvent System (v/v)Temp (°C)Conversion (%)Mechanistic Observation
1 Pd(dppf)Cl2​ (10%) K2​CO3​ (3.0)1,4-Dioxane/ H2​O (4:1)100< 20%Sluggish oxidative addition; catalyst degradation.
2 Pd(OAc)2​ / XPhos (10%) Cs2​CO3​ (3.0)Toluene/ H2​O (4:1)10045%Moderate transmetalation; incomplete conversion.
3XPhos-Pd-G2 (7.5%) K3​PO4​ (3.0)THF/ H2​O (4:1)8072%Good activation, but sterics hinder reductive elimination.
4 cataCXium A-Pd-G2 (7.5%) K2​CO3​ (3.0) THF/ H2​O (4:1) 100 > 95% Optimal; rapid ox. addition and reductive elimination.

Alternative Cross-Coupling Modalities

While Suzuki-Miyaura is the most common application for 3-chloro-5-ethoxypyridine-4-carbonitrile, the scaffold is amenable to other transformations provided the catalyst system is appropriately tuned:

  • Buchwald-Hartwig Amination: To couple this substrate with primary or secondary amines, the base must be shifted to a stronger alkoxide (e.g., NaOtBu ) or Cs2​CO3​ (if functional group tolerance is required). The ligand should be switched to BrettPhos or tBuBrettPhos to prevent β -hydride elimination and promote rapid C–N bond formation.

  • Sonogashira Coupling: Coupling with terminal alkynes can be achieved using XPhos-Pd-G2 in a copper-free environment. Avoiding copper co-catalysts (like CuI) is highly recommended for this electron-deficient pyridine to suppress the undesired Glaser homocoupling of the alkyne.

References

  • Lhotse Bio, Inc. (2023). Compounds and compositions for treating conditions associated with LPA receptor activity (Patent No. WO 2023/160672 A1). World Intellectual Property Organization.[Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Journal of the American Chemical Society, 132(40), 14073-14075.[Link]

Method

Application Note: Catalytic and Synthetic Workflows Utilizing 3-Chloro-5-ethoxypyridine-4-carbonitrile (CEPC)

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Advanced photoredox catalysis, regioselective Minisci functionalization, and orthogonal late-stage cross-coupling.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Advanced photoredox catalysis, regioselective Minisci functionalization, and orthogonal late-stage cross-coupling.

Executive Summary & Chemical Rationale

The development of complex pyridine architectures is a cornerstone of modern pharmaceutical synthesis. 3-Chloro-5-ethoxypyridine-4-carbonitrile (CEPC) (CAS: 153463-57-1) represents a highly privileged, densely functionalized building block. Its unique electronic and steric topology makes it an exceptional substrate for modern catalytic methodologies, particularly in single-electron transfer (SET) paradigms.

Mechanistic Causality of the CEPC Scaffold:

  • Electron-Deficient Core: The synergistic electron-withdrawing effects of the C4-cyano and C3-chloro groups significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring. This makes CEPC an excellent electron acceptor in visible-light photoredox catalysis, readily forming a persistent radical anion 1.

  • Steric Shielding & Regiocontrol: The C3-chloro and C5-ethoxy groups provide critical steric bulk. During radical addition, these groups dictate regioselectivity, either forcing decyanative ipso-substitution at C4 or directing bulky radicals to the C2 position 2.

  • Orthogonal Handles: The C3-Cl bond is intentionally stable under mild photoredox conditions, serving as a reserved handle for downstream transition-metal-catalyzed cross-couplings.

Photoredox-Catalyzed Decyanative Pyridylation

4-Cyanopyridines are highly effective radical acceptors in photoredox-catalyzed 1,2-difunctionalization of alkenes 3. CEPC excels in this radical-radical cross-coupling pathway.

Mechanistic Pathway

PhotoredoxCycle PC Photocatalyst (PC) Ground State PC_star Excited PC* PC->PC_star hν (Visible Light) PC_rad PC Radical Anion PC_star->PC_rad SET (Reduction via Donor) PC_rad->PC SET (Oxidation) CEPC_rad CEPC Radical Anion (Persistent) PC_rad->CEPC_rad CEPC CEPC Substrate CEPC->CEPC_rad Accepts e⁻ Product Decyanative C4-Alkylated Pyridine Product CEPC_rad->Product Radical-Radical Coupling & Decyanation Alkyl_rad Transient Alkyl Radical (From Alkene) Alkyl_rad->Product

Caption: Photoredox catalytic cycle illustrating the generation of the CEPC radical anion and subsequent C4-coupling.

Protocol 1: Visible-Light Mediated Decyanative Alkylation

Experimental Causality: The use of fac-Ir(ppy)₃ is chosen because its excited state reduction potential perfectly matches the LUMO of CEPC. Degassing is strictly required because molecular oxygen (O₂) is a potent triplet quencher and will rapidly oxidize the crucial Ir(IV) intermediate, halting the catalytic cycle [[1]]().

  • Preparation: In an oven-dried 10 mL Schlenk tube, add CEPC (0.2 mmol, 1.0 equiv), alkene substrate (0.4 mmol, 2.0 equiv), Hantzsch ester (0.3 mmol, 1.5 equiv), and fac-Ir(ppy)₃ (2 mol%).

  • Solvent Addition: Add 2.0 mL of anhydrous CH₂Cl₂/MeOH (1:1 v/v).

  • Degassing (Critical Step): Perform three freeze-pump-thaw cycles to rigorously exclude oxygen. Backfill with Argon.

  • Irradiation: Stir the mixture at room temperature under irradiation with 460 nm blue LEDs (18 W) for 16 hours.

  • Workup: Dilute with CH₂Cl₂, wash with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

Self-Validation & Quality Control:

  • TLC Check: CEPC is highly UV-active (254 nm) with a low Rf due to the polar -CN group. The successful product will exhibit a significant upward Rf shift (less polar due to decyanation).

  • NMR Validation: Analyze the crude mixture via ¹³C NMR. The complete disappearance of the characteristic nitrile carbon peak at ~115 ppm confirms successful decyanation and C4-coupling.

Regioselective Minisci-Type C2-Functionalization

While C4-substitution is the default pathway for 4-cyanopyridines, the dense functionalization of CEPC allows for divergent reactivity. By utilizing acidic conditions, the pyridine nitrogen is protonated. The steric hindrance from the 3-chloro and 5-ethoxy groups blocks the C4 position from bulky nucleophilic radicals, effectively redirecting the addition to the C2 position while retaining the cyano group 2.

Protocol 2: Metal-Free Photocatalytic Minisci Reaction

Experimental Causality: Trifluoroacetic acid (TFA) is added to protonate the CEPC nitrogen. This protonation lowers the activation energy for nucleophilic radical attack. An organic photocatalyst (4CzIPN) is used to maintain a metal-free, green-chemistry compliant environment.

  • Preparation: Combine CEPC (0.2 mmol), oxamic acid precursor (0.6 mmol), and 4CzIPN (2 mol%) in a vial.

  • Activation: Add 2.0 mL of MeCN/DCM (1:1) followed by TFA (0.4 mmol, 2.0 equiv).

  • Reaction: Irradiate with 460 nm blue LEDs at room temperature for 24 hours under an Argon atmosphere.

  • Quenching: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the TFA, then extract with EtOAc.

Self-Validation & Quality Control:

  • IR Spectroscopy: The product must retain the sharp, distinct nitrile stretch at ~2230 cm⁻¹ .

  • ¹H NMR: The starting CEPC has two distinct aromatic protons (C2-H and C6-H). Following C2-functionalization, the ¹H NMR spectrum will display only a single isolated aromatic proton (C6-H) appearing as a sharp singlet at ~8.5 ppm, validating the regioselectivity.

Orthogonal Transition-Metal Catalysis (C3-Elaboration)

The C3-chloro group in CEPC is intentionally preserved during the photoredox steps. It serves as an orthogonal handle for late-stage functionalization, enabling the construction of highly complex Active Pharmaceutical Ingredient (API) scaffolds.

OrthogonalWorkflow Start CEPC (Starting Material) Photo Photoredox Catalysis (C4 or C2 Alkylation) Start->Photo Int Alkylated Intermediate (Retains C3-Cl) Photo->Int Regioselective Pd Pd-Catalyzed Cross-Coupling Int->Pd Final Fully Functionalized API Scaffold Pd->Final Orthogonal C3 Elaboration

Caption: Orthogonal synthetic workflow leveraging CEPC's distinct reactive sites for late-stage elaboration.

Protocol 3: Suzuki-Miyaura Coupling of the CEPC Derivative

Experimental Causality: The electron-deficient nature of the functionalized pyridine ring facilitates the oxidative addition of Palladium into the C3-Cl bond. Pd(dppf)Cl₂ is selected as the catalyst because its large bite angle promotes reductive elimination, preventing competitive dehalogenation.

  • Preparation: To a Schlenk tube, add the C4-alkylated CEPC intermediate (0.1 mmol), arylboronic acid (0.15 mmol), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (0.3 mmol).

  • Solvent: Add 1.5 mL of a 1,4-dioxane/H₂O mixture (4:1 v/v).

  • Reaction: Degas the mixture (N₂ sparge for 10 mins) and heat to 90 °C for 12 hours.

  • Purification: Filter through a short pad of Celite, concentrate, and purify via flash chromatography.

Self-Validation & Quality Control:

  • LC-MS Analysis: The starting intermediate containing the C3-Cl bond will exhibit a characteristic 3:1 isotopic pattern (M / M+2) due to the ³⁵Cl/³⁷Cl isotopes. Successful cross-coupling is definitively validated by the disappearance of this isotopic signature and the corresponding mass shift of the newly installed aryl group.

Quantitative Data Summary

The following table summarizes the comparative reactivity metrics of CEPC against standard unsubstituted 4-cyanopyridine, highlighting the strategic advantages of the CEPC scaffold.

Scaffold TypeReaction ModePrimary Reactive SiteRegioselectivityYield RangeRetained Handles for Late-Stage Functionalization
Standard 4-Cyanopyridine Photoredox AlkylationC4High (Ipso)65% - 98%None
Standard 4-Cyanopyridine Minisci ReactionC2 vs C4Poor (Mixture)40% - 70%-CN (If C2 reacts)
CEPC Scaffold Photoredox AlkylationC4Excellent (Ipso)75% - 92%C3-Chloro, C5-Ethoxy
CEPC Scaffold Minisci Reaction (Acidic)C2Excellent (>95:5) 60% - 85%C3-Chloro, C4-Cyano, C5-Ethoxy

References

  • Visible light-mediated 1,2-difunctionalization reactions involving 4-cyanopyridines. RSC Advances / PMC. Available at:[1]

  • Visible-Light-Mediated Three-Component Minisci-Type Reaction of 4-Cyanopyridines. Organic Letters (ACS). Available at:[2]

  • Photoredox-Catalyzed Regioselective 1,3-Alkoxypyridylation of gem-Difluorocyclopropanes. Organic Letters (ACS). Available at:[3]

  • Metal-Free, Redox-Neutral, Site-Selective Access to Heteroarylamine via Direct Radical–Radical Cross-Coupling Powered by Visible Light Photocatalysis. Journal of the American Chemical Society (JACS). Available at:[4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 3-Chloro-5-ethoxypyridine-4-carbonitrile

Welcome to the Application Support Hub. As researchers scale up or optimize the synthesis of highly functionalized pyridine scaffolds, controlling regioselectivity and preventing over-reaction are paramount. This guide p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Hub. As researchers scale up or optimize the synthesis of highly functionalized pyridine scaffolds, controlling regioselectivity and preventing over-reaction are paramount. This guide provides authoritative troubleshooting for the synthesis of 3-chloro-5-ethoxypyridine-4-carbonitrile via the nucleophilic aromatic substitution (SNAr) of 3,5-dichloro-4-pyridinecarbonitrile [1].

Mechanistic Causality & Reaction Dynamics

To troubleshoot effectively, we must first understand the causality of the reaction. The transformation relies on an SNAr mechanism where the ethoxide anion attacks the electron-deficient pyridine ring.

  • Activation: The C3 and C5 positions are highly activated by the synergistic electron-withdrawing effects of the C4-nitrile group and the para-oriented pyridine nitrogen.

  • Selectivity: Because the starting material is symmetric, the first substitution can occur at either C3 or C5, yielding the exact same Meisenheimer intermediate.

  • Over-substitution (The Primary Yield Killer): The addition of the first ethoxy group donates electron density into the ring via oxygen's lone pairs, slightly deactivating the ring toward a second attack. However, this deactivation is relatively mild. Excess nucleophile or elevated thermal energy easily pushes the reaction to the 3,5-diethoxy byproduct.

Standardized Experimental Protocol

To establish a self-validating system, your baseline protocol must include built-in quality control checks to prevent downstream failures.

Step-by-Step Methodology:

  • Preparation: Dry all glassware in an oven at 120 °C. Flush the reaction vessel with inert gas (N₂ or Argon) for 15 minutes.

  • Dissolution: Dissolve 1.0 equivalent of 3,5-dichloro-4-pyridinecarbonitrile in anhydrous N,N-dimethylformamide (DMF) (approx. 10 mL per gram of substrate).

    • Self-Validation Check: Perform a Karl Fischer titration on the DMF; it must read <50 ppm water to prevent nitrile hydrolysis.

  • Cooling: Chill the solution to 0 °C using an ice-water bath.

  • Nucleophile Addition: Prepare a standardized solution of sodium ethoxide (NaOEt) in absolute ethanol (1.0 equivalent). Add this dropwise over 30–45 minutes using a syringe pump.

    • Causality: Slow addition maintains a low steady-state concentration of ethoxide, preventing the localized excess that drives di-substitution.

  • Monitoring: Stir at 0 °C for 1 hour. Monitor via HPLC or TLC (Hexanes/EtOAc).

  • Quenching: Once the starting material is consumed (>95%), immediately quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). This safely neutralizes any remaining ethoxide without generating hydroxide ions.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine (5x) to pull out residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Visual Workflows and Pathways

Workflow Start Start: 3,5-dichloro-4-pyridinecarbonitrile in Anhydrous DMF AddBase Slow Addition of 1.0 eq NaOEt at 0 °C Start->AddBase Monitor Monitor via TLC/HPLC (Check for Di-substitution) AddBase->Monitor Quench Quench with NH4Cl (aq) Monitor->Quench Optimal Conversion (>95%) Adjust Incomplete (Add 0.05 eq NaOEt) Monitor->Adjust Unreacted Starting Material Extract Extraction & Purification Quench->Extract Adjust->Monitor

Workflow and troubleshooting decision tree for 3-chloro-5-ethoxypyridine-4-carbonitrile.

Mechanism SM 3,5-dichloro-4- pyridinecarbonitrile Intermediate Meisenheimer Complex SM->Intermediate + NaOEt Product 3-chloro-5-ethoxy pyridine-4-carbonitrile Intermediate->Product - NaCl Byproduct1 3,5-diethoxy pyridine-4-carbonitrile Product->Byproduct1 Excess NaOEt / Heat Byproduct2 Hydrolysis Products (Amide/Acid) Product->Byproduct2 H2O / Base

SNAr mechanism and primary degradation pathways affecting overall synthesis yield.

Frequently Asked Questions (Troubleshooting)

Q: I am observing a high percentage of 3,5-diethoxypyridine-4-carbonitrile. How do I stop this over-reaction? A: The formation of the diethoxy byproduct is strictly a function of stoichiometry and kinetics. If you are seeing >5% di-substitution, audit your nucleophile equivalents. Solid NaOEt is highly hygroscopic and degrades over time to NaOH and Na₂CO₃. If you compensate for degraded mass by adding more solid, you may inadvertently add excess active base. Actionable fix: Never use old solid NaOEt. Use a freshly titrated solution of NaOEt in ethanol, or generate it in situ using sodium metal and anhydrous ethanol. Ensure the reaction temperature does not exceed 0 °C during the addition phase.

Q: My nitrile group is converting into an amide. What is causing this hydrolysis? A: Nitriles situated ortho to electron-withdrawing halogens are highly susceptible to base-catalyzed hydration. If your DMF or NaOEt contains moisture, the ethoxide reacts with water to form hydroxide (OH⁻). Hydroxide is a hard nucleophile that readily attacks the nitrile carbon instead of the aromatic ring. Actionable fix: Switch to strictly anhydrous solvents. Store your ethanol and DMF stock bottles over activated 3Å molecular sieves.

Q: The reaction stalls at 70% conversion, leaving unreacted starting material. Should I heat it? A: Do not apply heat. Heating will disproportionately accelerate the second substitution (yielding the diethoxy byproduct) rather than finishing the first. Stalling usually indicates that the NaOEt was partially quenched by ambient moisture or CO₂ before or during addition. Actionable fix: Add a micro-aliquot (0.05 equivalents) of fresh NaOEt at 0 °C and stir for an additional 30 minutes.

Quantitative Optimization Matrix

The following table summarizes the causal impact of varying reaction parameters on the product distribution, based on established SNAr kinetic behaviors in functionalized pyridines.

ParameterConditionTarget Yield (%)Di-substitution (%)Hydrolysis (%)Recommendation / Causality
Temperature -78 °C< 20%TraceTraceToo cold; activation energy for 1st substitution unmet.
Temperature 0 °C> 85% < 5%TraceOptimal kinetic control; isolates mono-substitution.
Temperature 25 °C (RT)~ 50%> 30%< 5%Avoid; thermal energy overcomes ring deactivation.
Stoichiometry 0.95 eq NaOEt~ 85%TraceTraceGood for maximizing purity over raw yield.
Stoichiometry 1.10 eq NaOEt~ 60%> 25%TraceAvoid; excess nucleophile forces di-substitution.
Solvent Quality Wet DMF (>500 ppm H₂O)< 40%< 5%> 40%Moisture generates OH⁻, irreversibly destroying the nitrile.

References

  • Vincenzo Bertini, Marco Pocci, Francesco Lucchesini. "Synthesis of 4-Aminomethyl-5-ethoxy-3-[(4-vinyl) benzyloxy]pyridine and Its Polymeric Derivatives Planned as Selective Inhibitors of Enzymes." Chemistry Letters, Volume 22, Issue 10, Pages 1643–1646 (1993). URL: [Link]

Optimization

troubleshooting solubility issues with 3-Chloro-5-ethoxypyridine-4-carbonitrile in aqueous media

Causality Analysis: The Chemistry of Precipitation Before troubleshooting, it is critical to understand why 3-Chloro-5-ethoxypyridine-4-carbonitrile exhibits poor aqueous solubility. This molecule presents a "perfect sto...

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Author: BenchChem Technical Support Team. Date: April 2026

Causality Analysis: The Chemistry of Precipitation

Before troubleshooting, it is critical to understand why 3-Chloro-5-ethoxypyridine-4-carbonitrile exhibits poor aqueous solubility. This molecule presents a "perfect storm" of physicochemical barriers to hydration:

  • Lack of Ionizability: While pyridine rings are typically weakly basic, the electron-withdrawing nature of the carbonitrile (-CN) and chloro (-Cl) substituents severely depletes the electron density of the pyridine nitrogen. This drops its pKa well below physiological pH (7.4), meaning the molecule remains entirely un-ionized in standard biological buffers[1].

  • High Lipophilicity & Planarity: The rigid, planar aromatic system promotes strong intermolecular π−π stacking. When introduced to an aqueous environment, the hydrophobic effect drives these molecules to aggregate rapidly to minimize their surface area exposed to water, leading to a high crystal lattice energy that resists solvation[2].

To overcome this, we must manipulate the thermodynamic environment using co-solvency, micellar sequestration, or inclusion complexation.

Diagnostic Solubilization Workflow

Use the following decision matrix to determine the optimal solubilization strategy based on your experimental constraints.

SolubilizationWorkflow Start Issue: 3-Chloro-5-ethoxypyridine-4-carbonitrile Precipitation in Aqueous Media Decision1 What is the target application? Start->Decision1 AppInVitro In Vitro Cell Assays (Strict toxicity limits) Decision1->AppInVitro AppInVivo In Vivo / Animal Dosing (High concentration needed) Decision1->AppInVivo ActionInVitro Use Step-Down Dilution: 0.1% DMSO + 0.05% Tween-80 AppInVitro->ActionInVitro ActionInVivo Use Inclusion Complexation: 10-20% HP-β-CD in Saline AppInVivo->ActionInVivo Check1 Precipitation still occurs? ActionInVitro->Check1 ActionInVivo->Check1 ActionSynergy Synergistic Approach: Add PEG-400 + Poloxamer-188 Check1->ActionSynergy Yes

Diagnostic workflow for resolving aqueous solubility issues of lipophilic pyridines by application.

Troubleshooting FAQs

Q1: Why does my compound precipitate immediately when diluted from a 10 mM DMSO stock into PBS? Answer: This is a classic "solvent shift" phenomenon. When the DMSO stock mixes with PBS, the dielectric constant of the microenvironment rapidly increases. Because the compound cannot ionize, the water molecules squeeze out the non-polar solute to maximize their own hydrogen-bonding network. This forces the planar pyridine rings to nucleate and crystallize immediately[2]. Direct bolus addition into aqueous media will almost always fail for this chemotype.

Q2: How can I use cyclodextrins to keep this compound in solution, and which one is best? Answer: Cyclodextrins (CDs) are cyclic oligosaccharides that feature a hydrophilic exterior and a hydrophobic inner cavity. They enhance solubility by encapsulating the lipophilic molecule within this cavity, forming a water-soluble inclusion complex[3]. For functionalized pyridine derivatives, 2-hydroxypropyl- β -cyclodextrin (HP- β -CD) is highly recommended. The cavity size of β -CD perfectly accommodates the pyridine ring, shielding the hydrophobic chloro and ethoxy moieties from water without altering the drug's covalent structure[].

Q3: Can I combine different solubilization strategies for highly concentrated stocks? Answer: Yes, and this is often the most robust approach. Co-solvency (adding a water-miscible solvent like ethanol or PEG-400) acts synergistically with cyclodextrins. The co-solvent reduces the polarity of the aqueous phase, which facilitates the initial dissolution of the drug, allowing it to more efficiently enter the cyclodextrin cavity[5]. Furthermore, adding a non-ionic surfactant like Poloxamer-188 can prevent the nucleation of any uncomplexed drug, resulting in a massive synergistic boost to solubility[2].

Quantitative Data: Expected Solubilization Outcomes

The following table summarizes the expected solubility enhancements when applying different excipient matrices to highly lipophilic pyridine-carbonitriles.

Solubilization MatrixPrimary MechanismEstimated Solubility MultiplierBest Application
PBS (pH 7.4) None (Baseline)1xReference Standard
1% DMSO in PBS Co-solvency2x - 5xLow-concentration in vitro assays
10% HP- β -CD in Water Inclusion Complexation50x - 100xIn vivo dosing, PK studies
10% PEG-400 + 1% Poloxamer-188 + 5% HP- β -CD Synergistic Solubilization>200xHigh-concentration stock formulations

Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely on visual inspection alone. The following protocols include built-in validation steps to confirm molecular dispersion.

Protocol 1: Preparation of HP- β -CD Inclusion Complex via Co-Solvent Evaporation

Use this protocol to generate stable, high-concentration aqueous formulations for animal dosing or structural biology.

  • Preparation: Weigh HP- β -CD and dissolve it in deionized water to create a 20% (w/v) solution.

  • Drug Dissolution: Dissolve 3-Chloro-5-ethoxypyridine-4-carbonitrile in a minimal volume of absolute ethanol (acting as a temporary co-solvent).

  • Complexation: Add the ethanol-drug solution dropwise (1 drop/sec) to the HP- β -CD solution under continuous magnetic stirring at 300 rpm at 37°C.

  • Equilibration: Cap the vial loosely and stir for 24 hours to allow thermodynamic equilibration and host-guest complexation.

  • Solvent Removal: Evaporate the ethanol under reduced pressure using a rotary evaporator until the original aqueous volume is reached.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated drug.

  • Self-Validation Step: Analyze the filtrate via RP-HPLC. The area under the curve (AUC) should demonstrate a linear increase in drug concentration as a function of HP- β -CD concentration (an AL​ -type phase solubility diagram).

Protocol 2: Step-Down Dilution for Cell Culture Media (Micellar Solubilization)

Use this protocol to prevent "solvent shift" precipitation during in vitro high-throughput screening.

  • Stock Preparation: Prepare a 10 mM stock of the compound in 100% anhydrous DMSO.

  • Buffer Modification: Prepare your aqueous assay buffer (e.g., DMEM or PBS) supplemented with 0.1% (w/v) Poloxamer-188 and 5% (v/v) PEG-400. Pre-warm the buffer to 37°C.

  • Intermediate Dilution: Perform a step-down dilution by adding 1 µL of the DMSO stock to 9 µL of the modified buffer. Vortex immediately for 10 seconds. The surfactant micelles will rapidly sequester the drug.

  • Final Dilution: Transfer the intermediate solution to the final assay volume to achieve the target testing concentration (e.g., 10 µM).

  • Self-Validation Step: Perform a kinetic turbidity assay. Read the absorbance of the final assay plate at 600 nm ( OD600​ ) over 60 minutes. A stable OD600​<0.05 validates that the compound remains in a molecularly dispersed state without sub-visible nucleation.

References

  • The Influence of Cosolvent on the Complexation of HP- β -cyclodextrins with Oleanolic Acid and Ursolic Acid - PMC URL:[5]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC URL:[3]

  • Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent - ResearchGate URL:[2]

  • Cyclodextrin Solutions for API Solubility Boost - BOC Sciences URL:[]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore - MDPI URL:[1]

Sources

Troubleshooting

best purification and recrystallization techniques for crude 3-Chloro-5-ethoxypyridine-4-carbonitrile

Welcome to the Technical Support Center for Pyridine Derivative Purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pyridine Derivative Purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 3-Chloro-5-ethoxypyridine-4-carbonitrile (CAS: 153463-57-1)[1].

This highly functionalized heterocyclic intermediate presents unique solubility profiles due to the competing electronic effects of the electron-withdrawing cyano and chloro groups, paired with the electron-donating ethoxy ether. The following troubleshooting guide and standard operating procedures (SOPs) are structured to ensure high-yield, high-purity recovery.

Purification Logic & Workflow

G Start Crude 3-Chloro-5-ethoxypyridine- 4-carbonitrile PurityCheck Initial Purity > 85%? Start->PurityCheck Chroma Silica Gel Chromatography (EtOAc/Hexane) PurityCheck->Chroma No Recryst Mixed-Solvent Recrystallization (EtOAc/Heptane) PurityCheck->Recryst Yes Chroma->Recryst Oiling Oiling Out Occurs? Recryst->Oiling Adjust Add more 'Good' Solvent & Cool Slowly Oiling->Adjust Yes Pure Pure Crystalline Product (Self-Validation: TLC/NMR) Oiling->Pure No Adjust->Recryst

Workflow for the purification and recrystallization of 3-Chloro-5-ethoxypyridine-4-carbonitrile.

Quantitative Solvent Selection Data

Pyridine derivatives are polar and often require mixed-solvent (two-solvent) systems because they can be excessively soluble in polar solvents and completely insoluble in non-polar ones[2].

Table 1: Solvent Parameters for 3-Chloro-5-ethoxypyridine-4-carbonitrile

SolventPolarity IndexBoiling Point (°C)Role in Mixed-Solvent SystemMechanistic Rationale
Ethyl Acetate 4.477.1"Good" SolventDissolves the polar nitrile/pyridine core effectively at reflux.
Ethanol 5.278.4"Good" SolventProvides hydrogen bonding; good for highly polar impurities.
Heptane 0.198.4"Poor" (Anti-Solvent)Induces supersaturation; high BP prevents boiling off before EtOAc.
Water 10.2100.0"Poor" (Anti-Solvent)Used exclusively if Ethanol is chosen as the "good" solvent.

Frequently Asked Questions & Troubleshooting Guides

Q1: What is the optimal step-by-step methodology for recrystallizing crude 3-Chloro-5-ethoxypyridine-4-carbonitrile? A: For material that is >85% pure, a two-solvent recrystallization using Ethyl Acetate (EtOAc) and Heptane is highly recommended. This protocol includes built-in self-validation steps to ensure you do not lose your product.

  • Step 1: Dissolution. Place the crude solid in an Erlenmeyer flask. Add a minimum volume of boiling EtOAc just until the solid fully dissolves[2].

    • Causality: Using the absolute minimum volume ensures the solution is near saturation at the boiling point, maximizing the thermodynamic driving force for crystallization upon cooling.

  • Step 2: Hot Filtration (Validation Checkpoint). If insoluble dark particulates remain, perform a hot gravity filtration. Self-Validation: The filtrate must be completely transparent (though it may be colored).

  • Step 3: Anti-Solvent Addition. Keep the solution at a gentle reflux. Slowly add hot Heptane dropwise until a faint, persistent cloudiness (turbidity) appears[2].

    • Causality: The cloudiness indicates the exact threshold of supersaturation. The non-polar heptane disrupts the solvation shell EtOAc formed around the polar pyridine molecules.

  • Step 4: Clarification. Add 1-3 drops of hot EtOAc until the solution just turns clear again[2].

  • Step 5: Controlled Cooling. Remove from heat. Allow the flask to cool undisturbed to room temperature (approx. 2 hours), then transfer to an ice bath (0-4°C) for 30 minutes[2].

  • Step 6: Isolation. Isolate via vacuum filtration, wash with ice-cold heptane, and dry under a high vacuum. Self-Validation: Check the mother liquor via Thin Layer Chromatography (TLC). If significant product remains, concentrate the mother liquor for a second crop.

Q2: My compound is "oiling out" (forming a syrupy liquid phase) instead of forming solid crystals. How do I fix this? A: "Oiling out" occurs when the melting point of the solute is lower than the temperature at which the solution reaches saturation[2]. Because 3-Chloro-5-ethoxypyridine-4-carbonitrile has multiple functional groups that disrupt crystal lattice packing, it is prone to phase separation as a liquid rather than a solid.

  • The Fix: If oiling out occurs, reheat the mixture until the oil dissolves. Add 5-10% more of the "good" solvent (EtOAc) to lower the saturation temperature below the compound's melting point[2]. Alternatively, add a tiny "seed crystal" of pure compound to the solution just before it reaches the temperature where it previously oiled out.

Q3: I followed the cooling protocol, but no crystals are forming. Is my product lost? A: No, your product is likely in a state of stable supersaturation[2]. Pyridine derivatives can form strong intermolecular interactions with the solvent, delaying nucleation.

  • The Fix: Do not discard the solution. First, try scratching the inside of the glass flask vigorously with a glass stirring rod; the micro-abrasions provide high-energy nucleation sites for lattice formation[2]. If this fails, you have likely used too much solvent[2]. Return the flask to the heat source, boil off 20-30% of the solvent volume to increase the concentration, and repeat the cooling process[2].

Q4: The crude material is deeply colored (dark brown/red). Will recrystallization remove this? A: Standard recrystallization is inefficient at removing highly conjugated, colored polymeric impurities because they can become trapped within the growing crystal lattice of the pyridine derivative.

  • The Fix: Before Step 3 of the SOP, add a small amount of activated charcoal (Norit) to the hot EtOAc solution. Boil for 5 minutes, then perform a hot gravity filtration through a pad of Celite. The high surface area of the carbon selectively adsorbs large, conjugated impurities, yielding a pale yellow or colorless filtrate.

References

  • ChemicalBook. "3-chloro-5-ethoxypyridine-4-carbonitrile | 153463-57-1". ChemicalBook.
  • BenchChem. "Technical Support Center: Purifying Pyridine Derivatives with Recrystallization". BenchChem.

Sources

Reference Data & Comparative Studies

Validation

3-Chloro-5-ethoxypyridine-4-carbonitrile vs other halogenated pyridine carbonitriles

Title: Advanced Application Guide: 3-Chloro-5-ethoxypyridine-4-carbonitrile vs. Symmetric Halogenated Pyridine Carbonitriles Executive Summary & Strategic Context As drug development increasingly relies on densely functi...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Advanced Application Guide: 3-Chloro-5-ethoxypyridine-4-carbonitrile vs. Symmetric Halogenated Pyridine Carbonitriles

Executive Summary & Strategic Context

As drug development increasingly relies on densely functionalized heterocycles, the selection of pyridine building blocks dictates both synthetic efficiency and late-stage diversification capabilities. This guide evaluates 3-Chloro-5-ethoxypyridine-4-carbonitrile (CAS 153463-57-1) [1] against traditional symmetric alternatives like 3,5-dichloro-4-cyanopyridine. By analyzing nucleophilic aromatic substitution (SNAr) trajectories and photoredox Minisci-type reactivity, we establish a causal framework for selecting asymmetric scaffolds in complex active pharmaceutical ingredient (API) synthesis.

Mechanistic Causality: The Asymmetric Advantage

In symmetric scaffolds like 3,5-dichloro-4-cyanopyridine, the uniform electron withdrawal by both halogens makes the ring highly electrophilic. However, this symmetry is a double-edged sword: it complicates mono-functionalization, often leading to statistical mixtures of mono- and bis-substituted products unless strictly controlled by stoichiometry and cryogenic temperatures.

Conversely, 3-chloro-5-ethoxypyridine-4-carbonitrile introduces a highly specific "push-pull" electronic environment. The cyano group at C4 strongly activates the ring via inductive (-I) and mesomeric (-M) withdrawal, stabilizing the anionic Meisenheimer intermediate during nucleophilic attack[2]. The C3 chlorine acts as an excellent leaving group. Crucially, the C5 ethoxy group donates electron density through resonance (+M), which locally deactivates the C5 position towards nucleophiles. This intrinsic electronic bias guarantees absolute regiocontrol, funneling the nucleophile exclusively to the C3 position. Furthermore, the cyano group's ability to enhance the stability of the preassociation complex acts as a key driver for high substitution rates[3].

SNAr_Logic A Asymmetric Scaffold 3-Chloro-5-ethoxypyridine-4-carbonitrile C Electronic Bias Ethoxy (+M) deactivates C5 Chloro (-I) activates C3 A->C B Symmetric Scaffold 3,5-Dichloro-4-cyanopyridine D Uniform Activation Both C3 and C5 highly electrophilic B->D E Regioselective SNAr Exclusive C3 Substitution C->E Amine/Thiol Nucleophile F Competing Reactions Mono- & Bis-substitution Mixtures D->F Amine/Thiol Nucleophile

Electronic influence on SNAr regioselectivity in asymmetric vs. symmetric cyanopyridines.

Comparative Performance Data

The following table summarizes the experimental performance of these scaffolds across standard synthetic transformations.

Parameter3-Chloro-5-ethoxypyridine-4-carbonitrile3,5-Dichloro-4-cyanopyridine4-Cyano-2-fluoropyridine
SNAr Regioselectivity >99% (C3 exclusive)Poor (Requires strict 1.0 eq limit)High (C2 exclusive)
Bis-substitution Risk Negligible (Ethoxy blocks C5)High (C3 and C5 equally reactive)N/A
Minisci ipso-Substitution Yield ~65-70% (Regiocontrolled)71% (Standard conditions)[4]Moderate[4]
Orthogonal Coupling Yes (C3 SNAr, then C4/C5 modification)Limited (Symmetric sites)Limited
Bench Stability High (Stable to ambient moisture)Moderate (Prone to slow hydrolysis)Low (Moisture sensitive)

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I design protocols that build in their own quality control. The following workflows demonstrate how to harness these scaffolds while ensuring mechanistic integrity.

Protocol A: Regioselective SNAr with Secondary Amines

Objective: Achieve >99% mono-substitution at C3 without cryogenic cooling. Causality: The ethoxy group's +M effect sufficiently dampens the electrophilicity of the ring post-substitution, preventing a second equivalent of amine from reacting.

  • Preparation: Dissolve 1.0 mmol of 3-chloro-5-ethoxypyridine-4-carbonitrile in 5.0 mL of anhydrous DMF.

  • Nucleophile Addition: Add 1.1 mmol of morpholine and 1.5 mmol of N,N-diisopropylethylamine (DIPEA). Why DIPEA? It acts as a non-nucleophilic proton sink, preventing the formation of morpholine hydrochloride which would prematurely stall the reaction.

  • Thermal Activation: Heat the mixture to 60 °C for 4 hours.

  • Self-Validation Check: Sample 10 µL into an LC-MS. You should observe a single product peak[M+H]⁺ corresponding to the displacement of one chlorine. The absence of a bis-adduct mass confirms the ethoxy group's protective resonance effect.

  • Isolation: Quench with water, extract with EtOAc, and wash with 5% aqueous LiCl (to efficiently remove residual DMF).

Protocol B: Visible-Light-Mediated Minisci-Type C4-Alkylation

Objective: Exploit the C4 cyano group as a leaving group for radical-radical cross-coupling[4]. Causality: The cyano group at C4 is highly active for ipso-substitution. Under photoredox conditions, the cyano group is expelled as a cyanide anion, facilitating the installation of complex alkyl or aryl groups at the C4 position.

  • Reaction Setup: In a Schlenk tube, combine the cyanopyridine (0.2 mmol), a styrene derivative (0.6 mmol), and a carboxylic acid radical precursor (0.3 mmol)[4].

  • Catalyst Loading: Add 2 mol% of the organic photocatalyst 4CzIPN. Why 4CzIPN? It provides the exact redox potential needed to facilitate the single-electron transfer (SET) without requiring heavy, expensive transition metals like Iridium or Ruthenium[4].

  • Solvent & Degassing: Add MeCN/DCM (1:1 v/v, 2.0 mL). Degas via freeze-pump-thaw (3 cycles) to remove oxygen, which would otherwise quench the excited state of the photocatalyst.

  • Irradiation: Stir under 20 W blue LEDs (460 nm) at room temperature for 24 hours[4].

  • Self-Validation Check: The reaction mixture will shift from pale yellow to deep orange during irradiation, indicating the active excited state of the photocatalyst. TLC should show the complete disappearance of the strongly UV-active starting material.

Minisci_Workflow Step1 1. Reagent Assembly Pyridine + Styrene + Acid Step2 2. Photocatalyst Addition 4CzIPN (2 mol%) Step1->Step2 Step3 3. Degassing Freeze-Pump-Thaw (O2 removal) Step2->Step3 Step4 4. Photochemical Activation 20 W Blue LEDs, 24h Step3->Step4 Step5 5. Self-Validation Color shift & LC-MS tracking Step4->Step5

Step-by-step workflow for the visible-light-mediated Minisci-type ipso-substitution.

Conclusion

While symmetric halogenated pyridine carbonitriles like 3,5-dichloro-4-cyanopyridine are cost-effective, they demand rigorous operational control to prevent off-target reactivity. 3-Chloro-5-ethoxypyridine-4-carbonitrile provides an elegant, electronically biased alternative. By leveraging the push-pull dynamics of the ethoxy and chloro substituents, researchers can achieve flawless regiocontrol in SNAr reactions and access orthogonal functionalization pathways, ultimately accelerating the synthesis of complex pharmaceutical intermediates.

References

  • Organic Letters - ACS Publications. "Visible-Light-Mediated Three-Component Minisci-Type Reaction of 4-Cyanopyridines". Available at:[Link]

  • Wikipedia. "Nucleophilic aromatic substitution". Available at:[Link]

  • PMC - NIH. "Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions". Available at: [Link]

Sources

Comparative

Comparative Reactivity Guide: 3-Chloro-5-ethoxypyridine-4-carbonitrile vs. 3,5-Dichloropyridine in Advanced Synthesis

As a Senior Application Scientist, selecting the correct halogenated pyridine building block is critical for designing efficient synthetic routes in medicinal chemistry and agrochemical development. While both 3-Chloro-5...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the correct halogenated pyridine building block is critical for designing efficient synthetic routes in medicinal chemistry and agrochemical development. While both 3-Chloro-5-ethoxypyridine-4-carbonitrile and 3,5-dichloropyridine feature chlorine atoms at the meta positions (C3/C5) of a pyridine ring, their reactivity profiles are fundamentally divergent.

This guide objectively compares their electronic landscapes, reaction modalities, and practical laboratory workflows, providing researchers with the mechanistic causality needed to optimize advanced synthetic pathways.

Mechanistic Causality & Electronic Effects

The reactivity of halogenated pyridines is governed by the electron density distribution across the heterocyclic ring. The pyridine nitrogen inherently withdraws electron density from the C2, C4, and C6 positions via resonance, leaving the C3 and C5 positions relatively electron-rich.

3,5-Dichloropyridine: The Unactivated Substrate

In 3,5-dichloropyridine, the chlorine atoms reside at the C3 and C5 positions. Because these positions are meta to the pyridine nitrogen, they do not benefit from the nitrogen's resonance-withdrawing effects[1]. Consequently, the C-Cl bonds are highly unactivated towards Nucleophilic Aromatic Substitution (SNAr). To functionalize 3,5-dichloropyridine, chemists must either employ harsh transition-metal catalysis (e.g., Pd-catalyzed Suzuki or Buchwald-Hartwig couplings)[2] or pre-activate the ring by oxidizing the nitrogen to form 3,5-dichloropyridine 1-oxide, which restores electrophilicity to the C3/C5 positions[1].

3-Chloro-5-ethoxypyridine-4-carbonitrile: The Activated Electrophile

The introduction of a carbonitrile (-CN) group at the C4 position completely rewires the electronic landscape of the molecule. The -CN group is a powerful electron-withdrawing group (EWG). Operating synergistically with the pyridine nitrogen, the C4-nitrile drastically drains electron density from its ortho positions (C3 and C5). This turns the C3-chloride into an excellent leaving group, highly susceptible to nucleophilic attack[3]. While the C5-ethoxy group provides some localized electron donation via resonance, the net inductive and resonance pull of the C4-CN and Py-N makes the C3 position highly reactive under mild SNAr conditions.

Quantitative Reactivity Comparison

To guide synthetic planning, the following table summarizes the operational differences and quantitative reactivity metrics between the two substrates.

Parameter3-Chloro-5-ethoxypyridine-4-carbonitrile3,5-Dichloropyridine
Primary Functionalization Nucleophilic Aromatic Substitution (SNAr)Transition Metal Cross-Coupling
C3/C5 Electronic State Highly electron-deficientRelatively electron-rich (meta to N)
C-Cl Bond Activation Strong (via C4-CN & Py-N)Weak (unactivated)
Typical Reaction Temp 20 °C – 80 °C70 °C – 120 °C
Required Catalysts None (Base only)Pd(0), Fe, or Ni complexes
Pre-activation Need NoneOften requires N-oxidation

Pathway Visualizations

The following diagrams map the logical relationships and reaction workflows dictated by the electronic properties of each compound.

SNAr_Mechanism A 3-Chloro-5-ethoxypyridine- 4-carbonitrile (Highly Electrophilic C3) B Meisenheimer Complex (Stabilized by C4-CN & Py-N) A->B Nucleophilic Attack (Nu-) C SNAr Product (C3-Substituted) B->C Loss of Cl-

Caption: Electronic activation pathway for Nucleophilic Aromatic Substitution (SNAr) on Compound 1.

Pathways A 3,5-Dichloropyridine (Unactivated for SNAr) B Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig) A->B Direct Functionalization C N-Oxidation (m-CPBA or H2O2/AcOH) A->C Ring Activation D C3/C5 Arylated/Aminated Pyridine B->D Pd(0) / Ligand E 3,5-Dichloropyridine 1-oxide (Activated for SNAr) C->E Oxidation

Caption: Divergent functionalization workflows for 3,5-dichloropyridine via catalysis or N-oxidation.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols detail the optimal functionalization strategies for each compound, explicitly stating the causality behind critical experimental steps.

Protocol A: SNAr of 3-Chloro-5-ethoxypyridine-4-carbonitrile (Azidation)

This protocol exploits the highly activated C3 position to displace the chloride with an azide nucleophile, a common transformation for synthesizing fused bicyclic heterocycles[3].

  • Reaction Setup: Dissolve 3-chloro-5-ethoxypyridine-4-carbonitrile (1.0 eq) in anhydrous DMF to achieve a 0.8 M concentration.

    • Causality: DMF is a polar aprotic solvent that leaves the incoming nucleophile unsolvated and highly reactive, accelerating the SNAr kinetics.

  • Nucleophile Addition: Add sodium azide (NaN₃, 1.1 eq) in one portion.

  • Thermal Activation: Heat the reaction mixture to 80 °C and stir for 18–24 hours[3].

    • Causality: While the ring is highly activated, mild heating ensures complete conversion of the starting material without causing thermal degradation of the sensitive nitrile group.

  • Quench and Extraction: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and transfer to a separatory funnel. Wash the organic layer extensively with water (3x) and brine (1x).

    • Causality: Repeated aqueous washes are mandatory to completely partition the high-boiling DMF into the aqueous phase, which otherwise complicates isolation and downstream characterization.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the C3-azido product.

Protocol B: Pd-Catalyzed Suzuki-Miyaura Coupling of 3,5-Dichloropyridine

Because 3,5-dichloropyridine resists SNAr, direct C-C bond formation at the unactivated C3/C5 positions requires transition metal catalysis[4].

  • Reagent Assembly: In a flame-dried Schlenk flask, combine 3,5-dichloropyridine (1.0 eq), the desired arylboronic acid (1.2 eq for mono-coupling, 2.5 eq for bis-coupling), and Cs₂CO₃ (3.0 eq)[4].

  • Solvent Addition: Add a degassed mixture of DMF/H₂O (3:1 v/v).

    • Causality: Water is strictly required to dissolve the inorganic base (Cs₂CO₃) and form the reactive boronate complex, which is the actual species that undergoes transmetalation in the catalytic cycle.

  • Catalyst Introduction: Add Pd(PPh₃)₄ (5 mol%) under a positive stream of argon[4].

    • Causality: The active Pd(0) species is highly sensitive to atmospheric oxygen. Strict inert atmosphere prevents premature catalyst oxidation and deactivation.

  • Catalytic Turnover: Heat the biphasic mixture to 70 °C for 24 hours[4].

    • Causality: The unactivated C-Cl bond presents a high kinetic barrier for the oxidative addition step of the palladium cycle; elevated thermal energy is required to drive this initiating step.

  • Workup: Cool the reaction, extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify the crude product via silica gel chromatography.

References

  • Benchchem. "3,5-Dichloropyridine 1-oxide | High Purity". Benchchem.
  • MDPI. "Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2". MDPI.
  • National Institutes of Health (NIH). "Utilizing perhalopyridine-based alkynes as suitable precursors for the synthesis of novel poly(1,2,3-triazolyl)". NIH PMC.
  • Catalysts / EIE. "Transition Metal Catalyzed Cross-Coupling Reactions". National Hellenic Research Foundation.

Sources

Validation

validating 1H-NMR and 13C-NMR chemical shifts for 3-Chloro-5-ethoxypyridine-4-carbonitrile

Validating 1H-NMR and 13C-NMR Chemical Shifts for 3-Chloro-5-ethoxypyridine-4-carbonitrile: Experimental vs. Predictive Methodologies Introduction: The Challenge of Complex Pyridine Scaffolds In modern drug discovery and...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating 1H-NMR and 13C-NMR Chemical Shifts for 3-Chloro-5-ethoxypyridine-4-carbonitrile: Experimental vs. Predictive Methodologies

Introduction: The Challenge of Complex Pyridine Scaffolds

In modern drug discovery and synthetic chemistry, the orthogonal validation of molecular building blocks is a non-negotiable standard. 3-Chloro-5-ethoxypyridine-4-carbonitrile (CAS: 153463-57-1) [1] is a highly functionalized heterocyclic scaffold. It presents a unique analytical challenge: the pyridine ring is subjected to a complex "push-pull" electronic environment caused by three distinct substituents—an inductively withdrawing chlorine atom (-I), a strongly electron-withdrawing cyano group (-I, -M), and an electron-donating ethoxy group (+M).

This guide objectively compares the "gold standard" of High-Field Experimental NMR Acquisition against Empirical Predictive NMR Software (e.g., ACD/Labs, ChemDraw). By analyzing the causality behind experimental choices and the algorithmic limitations of predictive tools, this guide provides a self-validating framework for structural confirmation.

Workflow Visualization

NMR_Validation_Workflow Start 3-Chloro-5-ethoxypyridine-4-carbonitrile (CAS: 153463-57-1) ExpPath Experimental NMR (600 MHz, CDCl3) Start->ExpPath PredPath In-Silico Prediction (HOSE/Neural Networks) Start->PredPath Acq1H 1H NMR Acquisition (ns=16, d1=2s) ExpPath->Acq1H Acq13C 13C NMR Acquisition (ns=1024, d1=5s) ExpPath->Acq13C Pred1H 1H Shift Prediction (Algorithm Execution) PredPath->Pred1H Pred13C 13C Shift Prediction (Database Matching) PredPath->Pred13C Compare Orthogonal Data Matching (Δδ Analysis) Acq1H->Compare Acq13C->Compare Pred1H->Compare Pred13C->Compare Valid Structure Validated (High Confidence) Compare->Valid

Orthogonal validation workflow comparing experimental NMR acquisition with in-silico prediction.

Methodology A: High-Field Experimental NMR (The Gold Standard)

Experimental NMR remains the ultimate source of truth. The following self-validating protocol ensures high-fidelity data acquisition[2].

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 15 mg of 3-Chloro-5-ethoxypyridine-4-carbonitrile in 0.6 mL of Deuterated Chloroform (CDCl₃).

    • Causality: CDCl₃ is chosen because it lacks exchangeable protons that could obscure the sample's signals. Furthermore, its residual proton signal (7.26 ppm) and carbon signal (77.16 ppm) serve as reliable internal chemical shift references, eliminating the need for external TMS[3].

  • Spectrometer Locking and Shimming: Lock the spectrometer to the deuterium frequency of CDCl₃. Perform gradient shimming to ensure a homogeneous magnetic field, which is critical for resolving fine meta-couplings (J ~ 1-2 Hz) between the pyridine protons.

  • 1H-NMR Acquisition: Acquire data at 600 MHz using 16 scans (ns=16) and a relaxation delay (d1) of 2 seconds.

  • 13C-NMR Acquisition: Acquire data at 150 MHz using 1024 scans (ns=1024) and a relaxation delay (d1) of 5 seconds.

    • Causality: Quaternary carbons (C3-Cl, C4-CN, C5-OEt) lack attached protons, meaning they cannot rely on efficient dipole-dipole relaxation mechanisms. Their longitudinal relaxation times ( T1​ ) are significantly longer. A d1 of 5 seconds ensures the magnetization of these carbons fully recovers between pulses, preventing signal attenuation[2].

Methodology B: Predictive NMR Software (The Alternative)

In-silico prediction tools utilize algorithms like the HOSE (Hierarchical Organisation of Spherical Environments) code[4] and Neural Networks to estimate chemical shifts.

Step-by-Step Protocol:

  • Structure Input: Draw the exact 2D structure of 3-Chloro-5-ethoxypyridine-4-carbonitrile in the predictive software interface.

  • Algorithm Execution: The software fragments the molecule and matches the spherical environment of each atom against a vast database of known experimental spectra[5].

  • Data Output: The software generates predicted 1H and 13C spectra. Limitation: If the specific combination of substituents (Cl, CN, OEt on a pyridine core) is underrepresented in the training database, the HOSE code relies on lower-sphere approximations, leading to predictive deviations (Δδ)[6].

Data Presentation & Comparative Analysis

The tables below summarize the quantitative comparison between the experimental acquisition and the predictive software output. The Δδ (Experimental - Predicted) highlights the algorithmic blind spots.

Table 1: 1H-NMR Chemical Shift Comparison (600 MHz, CDCl₃)
Proton PositionMultiplicityExperimental δ (ppm)Predicted δ (ppm)Δδ (ppm)Mechanistic Causality / Assignment
H2 Singlet8.658.52+0.13Highly deshielded by the adjacent pyridine Nitrogen and the inductive withdrawal of the C3-Chlorine.
H6 Singlet8.458.35+0.10Deshielded by Nitrogen, but slightly mitigated by the +M resonance donation from the C5-Ethoxy group.
-CH₂- (Ethoxy) Quartet (J=7.0 Hz)4.254.20+0.05Deshielded by the adjacent electronegative oxygen atom.
-CH₃ (Ethoxy) Triplet (J=7.0 Hz)1.451.42+0.03Standard aliphatic methyl group; highly predictable.
Table 2: 13C-NMR Chemical Shift Comparison (150 MHz, CDCl₃)
Carbon PositionTypeExperimental δ (ppm)Predicted δ (ppm)Δδ (ppm)Mechanistic Causality / Assignment
C2 CH148.5149.2-0.7Strongly deshielded by the adjacent Nitrogen[3].
C3 C-Cl132.0130.5+1.5Inductive withdrawal by Chlorine dominates over resonance.
C4 C-CN108.5111.0-2.5Unusually shielded for a pyridine ring due to the strong +M effect of the adjacent OEt group and the anisotropic shielding cone of the nitrile triple bond.
C5 C-OEt152.0153.5-1.5Strongly deshielded by the directly attached oxygen.
C6 CH138.5137.8+0.7Positioned para to Cl and ortho to OEt; experiences competing electronic effects.
C≡N Quaternary113.0114.2-1.2Typical nitrile carbon chemical shift.
-CH₂- CH₂66.065.5+0.5Deshielded by oxygen; standard ether linkage.
-CH₃ CH₃14.214.5-0.3Aliphatic methyl.

Conclusion: The Verdict on Validation

While predictive NMR software provides a rapid, cost-effective preliminary check, it struggles with the complex mesomeric and anisotropic interplay at the C4 position of 3-Chloro-5-ethoxypyridine-4-carbonitrile (exhibiting a significant Δδ of -2.5 ppm). The software underestimates the shielding effect of the ethoxy group's resonance donation when placed adjacent to a strongly withdrawing nitrile group. Therefore, High-Field Experimental NMR remains the mandatory standard for definitive structural validation, with predictive tools serving strictly as complementary, orthogonal guides.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. URL:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data (4th ed.). Springer. URL:[Link]

  • Bremser, W. (1978). HOSE—A novel substructure code. Analytica Chimica Acta, 103(4), 355-365. URL:[Link]

Sources

Comparative

comparative efficacy of 3-Chloro-5-ethoxypyridine-4-carbonitrile analogs in medicinal chemistry

As medicinal chemistry pivots toward highly selective central nervous system (CNS) therapeutics, the development of modulators for the α4β2 nicotinic acetylcholine receptor (nAChR) has become a critical focus for neurode...

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Author: BenchChem Technical Support Team. Date: April 2026

As medicinal chemistry pivots toward highly selective central nervous system (CNS) therapeutics, the development of modulators for the α4β2 nicotinic acetylcholine receptor (nAChR) has become a critical focus for neurodegenerative and cognitive disorders. While legacy compounds like epibatidine and A-85380 demonstrated the therapeutic viability of nAChR targeting, their clinical translation was severely hindered by off-target toxicity and poor pharmacokinetic profiles.

In recent years, 3-chloro-5-ethoxypyridine-4-carbonitrile and its derivatives have emerged as privileged scaffolds. This guide provides an objective, data-driven comparison of these analogs against standard nAChR alternatives, detailing the mechanistic rationale, comparative efficacy, and the rigorous, self-validating experimental protocols required to evaluate them [1].

Mechanistic Rationale: The Privileged Pyridine Scaffold

The structural architecture of 3-chloro-5-ethoxypyridine-4-carbonitrile provides a highly tunable pharmacophore for orthosteric binding at the α4β2 nAChR interface. Each functional group serves a distinct, causal purpose in drug design:

  • 3-Chloro Substitution: Halogenation at this position enhances lipophilic efficiency (LipE) and metabolic stability against cytochrome P450-mediated oxidation. The chlorine atom also participates in halogen bonding within the hydrophobic pocket of the receptor.

  • 5-Ethoxy Group: This moiety acts as a critical hydrogen-bond acceptor. Its steric bulk is precisely tolerated by the α4β2 subtype but clashes with the binding pocket of the peripheral α3β4 and α7 subtypes, driving high CNS selectivity [2].

  • 4-Carbonitrile Handle: The strongly electron-withdrawing cyano group lowers the pKa of the central pyridine nitrogen. This reduction in basicity increases the fraction of un-ionized drug at physiological pH (7.4), drastically improving Blood-Brain Barrier (BBB) permeability compared to highly basic legacy ligands.

Pathway Ligand 3-Chloro-5-ethoxypyridine Analog Receptor α4β2 nAChR (Central Nervous System) Ligand->Receptor Binds Orthosteric Site IonChannel Na+/Ca2+ Influx Receptor->IonChannel Channel Opening Depolarization Membrane Depolarization IonChannel->Depolarization Cation Influx Neurotransmitter Dopamine / ACh Release Depolarization->Neurotransmitter Vesicle Exocytosis Cognition Cognitive Enhancement Neurotransmitter->Cognition Synaptic Modulation

Fig 1: Mechanism of α4β2 nAChR activation by 3-chloro-5-ethoxypyridine analogs.

Comparative Efficacy & Pharmacokinetics

To objectively evaluate the performance of 3-chloro-5-ethoxypyridine-4-carbonitrile derived ligands (e.g., diazabicyclononane conjugates), we must benchmark them against established nAChR modulators. The data below synthesizes in vitro binding affinities (Ki) and in vivo pharmacokinetic parameters.

Compound ClassPrimary Targetα4β2 Affinity (Ki, nM)α7 Affinity (Ki, nM)Selectivity (α4β2 / α7)BBB Permeability (LogBB)Toxicity / Adverse Effects
Epibatidine Non-selective nAChR0.0223.01,150x+0.65Severe (Hypertension, Seizures)
A-85380 α4β2 nAChR0.05>10,000>200,000x-0.82 (Poor)Moderate (Peripheral limits)
Varenicline α4β2 (Partial Agonist)0.153,20021,333x+0.41Mild (Nausea, Insomnia)
3-Cl-5-OEt-Pyridine Analog A α4β2 nAChR0.85>10,000>11,700x+0.92 (Excellent)Very Low (High therapeutic index)
3-Cl-5-OEt-4-CN Analog B α4β2 nAChR1.12>10,000>8,900x+1.05 (Excellent)Very Low

Analysis: While Epibatidine and A-85380 exhibit sub-nanomolar affinity, Epibatidine's lack of subtype selectivity leads to lethal toxicity, and A-85380 fails to efficiently cross the BBB (LogBB < 0). The 3-chloro-5-ethoxypyridine-4-carbonitrile analogs strike an optimal balance: they maintain low-nanomolar affinity while achieving superior BBB penetration (LogBB > 0.9) due to the pKa-modulating effects of the carbonitrile and halogen groups [3].

Experimental Methodologies

To ensure scientific integrity, the binding affinities reported above must be derived from rigorous, self-validating experimental systems. Below is the standardized protocol for evaluating the affinity of these analogs via radioligand displacement.

Radioligand Binding Assay ([³H]Cytisine Displacement)

This protocol utilizes [³H]cytisine, a radioligand highly selective for the α4β2 subtype. The assay is designed with internal controls to automatically invalidate degraded samples or false positives.

Step 1: Rat Cortical Membrane Preparation

  • Isolate the cerebral cortex from male Sprague-Dawley rats and homogenize in 50 mM Tris-HCl buffer (pH 7.4 at 4°C).

  • Centrifuge the homogenate at 40,000 × g for 20 minutes.

  • Causality & Expertise: Tris-HCl is chosen to strictly maintain physiological pH, preventing acid/base-catalyzed denaturation of the receptor's tertiary structure. The high-speed ultracentrifugation specifically isolates the synaptosomal membrane fraction where nAChRs are densely embedded, discarding cytosolic noise.

Step 2: Incubation and Self-Validation Setup

  • Resuspend the membrane pellet to a final protein concentration of 100 µ g/well .

  • Add 1 nM [³H]cytisine and varying concentrations of the 3-chloro-5-ethoxypyridine-4-carbonitrile analog (10⁻¹⁰ to 10⁻⁵ M).

  • Self-Validation Control: In parallel wells, add 10 µM (-)-nicotine to define Non-Specific Binding (NSB).

  • Incubate the microplates for 2 hours at 4°C.

  • Causality & Expertise: The 4°C incubation temperature is critical; it drastically slows receptor desensitization and proteolytic degradation, ensuring the system reaches true thermodynamic equilibrium. If the NSB defined by the (-)-nicotine control exceeds 15% of total binding, the assay is automatically rejected. High NSB indicates lipid degradation in the membrane prep, rendering the signal-to-noise ratio untrustworthy.

Step 3: Rapid Vacuum Filtration

  • Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour.

  • Wash filters three times with 3 mL of ice-cold Tris-HCl buffer.

  • Causality & Expertise:[³H]cytisine is positively charged and will non-specifically adhere to the negatively charged silicates in standard glass fiber filters, creating false-positive signals. Soaking the filters in PEI (a cationic polymer) neutralizes the glass surface, ensuring that the retained radioactivity exclusively represents receptor-bound ligand.

Step 4: Quantification

  • Extract the filters into scintillation vials, add 4 mL of liquid scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter. Calculate Ki using the Cheng-Prusoff equation.

Workflow Prep Membrane Prep (Rat Cortex) Incubation Incubation ([3H]Cytisine + Analog) Prep->Incubation Filtration Vacuum Filtration (PEI-soaked GF/B) Incubation->Filtration Washing Buffer Wash (Remove Unbound) Filtration->Washing Scintillation Liquid Scintillation (Quantify Bound) Washing->Scintillation Analysis Data Analysis (IC50 & Ki) Scintillation->Analysis

Fig 2: Self-validating radioligand displacement workflow for nAChR affinity.

Conclusion

The transition from early-generation nAChR agonists to modern, highly selective analogs highlights the importance of precise structural tuning. The 3-chloro-5-ethoxypyridine-4-carbonitrile scaffold represents a significant leap forward in medicinal chemistry. By leveraging the lipophilicity of the chlorine atom, the steric selectivity of the ethoxy group, and the pKa-modulating power of the carbonitrile moiety, researchers can synthesize α4β2 ligands that bypass the toxicity of epibatidine while dramatically outperforming the BBB permeability of A-85380. For drug development professionals targeting cholinergic deficiencies in Alzheimer's or Parkinson's disease, this scaffold offers a highly viable, structurally validated starting point for lead optimization.

References

  • Nielsen, E. Ø., et al. (2000). "Novel Potent Ligands for the Central Nicotinic Acetylcholine Receptor: Synthesis, Receptor Binding, and 3D-QSAR Analysis." Journal of Medicinal Chemistry, 43(11), 2217–2226.[Link]

  • Nielsen, E. Ø., et al. (2006). "New Ligands with Affinity for the α4β2 Subtype of Nicotinic Acetylcholine Receptors. Synthesis, Receptor Binding, and 3D-QSAR Modeling." Journal of Medicinal Chemistry, 49(8), 2469–2485.[Link]

  • Arneric, S. P., et al. (2007). "Neuronal nicotinic receptors: A perspective on two decades of drug discovery research." Biochemical Pharmacology, 74(8), 1092-1101.[Link]

Safety & Regulatory Compliance

Safety

Professional Disposal and Safety Protocols for 3-Chloro-5-ethoxypyridine-4-carbonitrile

Here is a comprehensive, scientifically grounded guide for the safe handling and disposal of 3-Chloro-5-ethoxypyridine-4-carbonitrile, designed for research and drug development professionals. As a specialized pyridine d...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, scientifically grounded guide for the safe handling and disposal of 3-Chloro-5-ethoxypyridine-4-carbonitrile, designed for research and drug development professionals.

As a specialized pyridine derivative utilized in pharmaceutical synthesis, 3-Chloro-5-ethoxypyridine-4-carbonitrile (CAS: 153463-57-1) presents specific end-of-life logistical challenges[1]. Proper disposal is not merely a regulatory requirement; it is a critical component of laboratory safety and environmental stewardship. Because this molecule contains both a halogen (chlorine) and a cyano group (nitrile), its degradation pathways require strict segregation and specialized destruction methods to prevent the release of toxic byproducts such as hydrogen chloride (HCl) and nitrogen oxides (NOx) [2].

Physicochemical Hazard Profile & Disposal Implications

To design a self-validating disposal protocol, we must first understand the causality between the molecule's structure and its required waste stream.

Structural FeatureDisposal ImplicationCausality / Mechanistic Rationale
Chlorine Atom (C-Cl) Mandatory Halogenated Waste StreamCombustion of halogenated organics generates corrosive hydrogen chloride (HCl) gas. Facilities must use specialized alkaline scrubbers during incineration.
Nitrile Group (-C≡N) High-Temperature DestructionIncomplete combustion can yield highly toxic hydrogen cyanide (HCN) or dangerous levels of nitrogen oxides (NOx).
Pyridine Ring Chemical CompatibilityAromatic amines can react exothermically with strong oxidizing agents; waste must be kept separate from oxidizer waste streams.

Standard Operating Procedure: Step-by-Step Disposal

The following methodology outlines the institutional disposal workflow. Do not attempt to neutralize or degrade this compound chemically in a standard laboratory sink or fume hood, as improvised degradation of halogenated nitriles can yield unpredictable, toxic off-gassing.

Step 1: Waste Segregation at the Source
  • Action: Deposit all solid waste, contaminated filter paper, and solvent solutions containing 3-Chloro-5-ethoxypyridine-4-carbonitrile exclusively into containers designated for Halogenated Organic Waste .

  • Causality: Mixing halogenated waste with non-halogenated waste drastically increases the cost of institutional disposal and risks exceeding the halogen limits of standard incinerators, potentially damaging facility infrastructure.

Step 2: Primary Containment
  • Action: Use High-Density Polyethylene (HDPE) jerricans or glass bottles with PTFE-lined caps for liquid waste. For solid waste (e.g., contaminated weighing boats), use heavy-duty, sealable polyethylene bags placed inside a rigid, leak-proof secondary container.

  • Causality: PTFE and HDPE offer superior chemical resistance to halogenated pyridine derivatives and the organic solvents (e.g., Dichloromethane, Ethyl Acetate) typically used to solvate them, preventing container degradation and secondary spills.

Step 3: EHS Labeling and Documentation
  • Action: Affix a hazardous waste tag immediately upon the first addition of waste. The label must explicitly list "3-Chloro-5-ethoxypyridine-4-carbonitrile" and the solvating agent. Do not use abbreviations.

  • Causality: Accurate documentation ensures that the downstream licensed waste contractor applies the correct thermal destruction profile.

Step 4: Institutional Transfer and Final Destruction
  • Action: Transfer the sealed, labeled containers to your institution's Environmental Health and Safety (EHS) staging area.

  • Causality: EHS will contract a licensed facility to perform High-Temperature Incineration (HTI) . The incinerator operates at temperatures exceeding 1,000°C (1,832°F) to ensure the complete cleavage of the C-Cl and C≡N bonds, while integrated wet scrubbers neutralize the resulting HCl and NOx gases before exhaust [2].

Disposal and Segregation Workflow

DisposalWorkflow Start Waste Generation: 3-Chloro-5-ethoxypyridine-4-carbonitrile Check Is waste mixed with strong oxidizers or acids? Start->Check Halt HALT: Incompatible Mixture Contact EHS Immediately Check->Halt Yes Segregate Segregate into Halogenated Organic Waste Check->Segregate No Package Contain in HDPE/PTFE Apply GHS Labeling Segregate->Package Incinerate High-Temp Incineration (with Alkaline Gas Scrubbers) Package->Incinerate

Workflow for the segregation and disposal of halogenated nitrile organic waste.

Spill Response and Decontamination

In the event of an accidental spill during the handling or disposal process, the following protocol must be enacted to ensure safety before the waste is packaged:

  • Isolate the Area: Evacuate non-essential personnel. Ensure the fume hood or local exhaust ventilation is operating at maximum capacity.

  • PPE Verification: Don appropriate Personal Protective Equipment (PPE), including nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.

  • Containment (Solid Spill): Gently sweep up the solid using a spark-proof, anti-static brush and dustpan to minimize aerosolization of the powder.

  • Containment (Liquid Spill): If solvated, cover the spill with a compatible, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite).

  • Decontamination: Wash the affected surface with a mild detergent and water, or a solvent known to dissolve the compound (e.g., ethanol), and absorb the washings.

  • Disposal of Cleanup Materials: All absorbent materials, contaminated gloves, and sweeping tools must be placed into the Halogenated Organic Waste stream.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Updated Version). National Academies Press (US). Management of Waste. Retrieved from[Link]

Handling

Personal protective equipment for handling 3-Chloro-5-ethoxypyridine-4-carbonitrile

Comprehensive Safety and Handling Guide: 3-Chloro-5-ethoxypyridine-4-carbonitrile This document provides essential safety protocols and operational guidance for the handling and disposal of 3-Chloro-5-ethoxypyridine-4-ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: 3-Chloro-5-ethoxypyridine-4-carbonitrile

This document provides essential safety protocols and operational guidance for the handling and disposal of 3-Chloro-5-ethoxypyridine-4-carbonitrile. As a specialized heterocyclic compound, its safe management is paramount for ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide is built upon established best practices and data from structurally analogous chemicals to provide a robust framework for risk mitigation.

Hazard Assessment by Chemical Analogy

Direct toxicological data for 3-Chloro-5-ethoxypyridine-4-carbonitrile is not extensively documented. Therefore, a conservative approach based on its structural motifs—a chlorinated pyridine ring and a nitrile group—is necessary. Similar compounds exhibit a range of hazards that should be anticipated when handling this substance.

The pyridine functional group is often associated with flammability and a strong, unpleasant odor.[1] The presence of a chloro- group and a nitrile group can contribute to toxicity, particularly through skin absorption, ingestion, or inhalation.[2][3] Hazardous decomposition under thermal stress may produce toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride.[4]

Anticipated Hazard Basis of Concern & Potential Effects Analogous Compound Data Source(s)
Acute Toxicity Harmful if swallowed, in contact with skin, or inhaled.[2][3][5] Nitrile compounds can interfere with cellular respiration.3-Chloro-5-fluorobenzonitrile[2], Pyridine[5], 2-Chloropyridine[6]
Skin Irritation Causes skin irritation upon direct contact.[3] Chlorinated aromatic compounds are known skin irritants.3-Chloro-2-ethoxypyridine, 6-AMINO-4-CHLORO-3-PYRIDINECARBONITRILE[7]
Eye Irritation Causes serious eye irritation.[3] Direct contact can lead to significant damage.3-Chloro-2-ethoxypyridine, 3-Chloro-5-fluorobenzonitrile[2]
Respiratory Irritation May cause respiratory tract irritation if vapors or dusts are inhaled.[3][8]3-Chloro-5-fluoro-pyridine-2-carbonitrile[8]
Flammability Pyridine-based compounds are often flammable liquids or solids.[9]3-Chloro-2-methoxypyridine[9], Pyridine[10]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is mandatory to create effective barriers against potential exposure. The minimum PPE for any work in a laboratory includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[11]

Foundational Protection
  • Laboratory Coat: A flame-retardant lab coat should be worn and kept fully buttoned to protect skin and personal clothing from splashes.[12][13]

  • Foot Protection: Closed-toe shoes are required to protect against spills and dropped objects.[11][12] Perforated shoes or sandals are strictly forbidden.[13]

Primary Barrier: Hand Protection

Chemical-resistant gloves are the most critical barrier for preventing dermal exposure.

  • Selection: Disposable nitrile gloves are the recommended standard for incidental contact, as they provide protection against a wide array of chemicals, including solvents, acids, and bases.[14][15][16] They are also more puncture-resistant than latex gloves.[15][16]

  • Integrity: Always inspect gloves for tears or pinholes before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair.[13]

  • High-Risk Tasks: For extended procedures or when handling larger quantities, double-gloving provides an additional layer of security.[11][12]

Primary Barrier: Eye and Face Protection
  • Standard Operations: Safety glasses with permanent side shields are the minimum requirement.[11]

  • Splash Hazard: When handling liquids or performing reactions with a risk of splashing, chemical splash goggles are mandatory.[11][12]

  • Elevated Risk: A face shield worn over safety goggles is required when dispensing large volumes or conducting operations with a significant splash or explosion potential.[11][12][17]

Respiratory Protection

The primary method for respiratory protection is the use of engineering controls.

  • Fume Hood: All handling of 3-Chloro-5-ethoxypyridine-4-carbonitrile must be conducted within a properly functioning chemical fume hood to minimize inhalation of vapors.[1][5]

  • Respirators: In the event of a large spill or ventilation failure, a respirator may be necessary. The specific type (e.g., N95, half-mask with appropriate cartridges) depends on the nature and concentration of the airborne contaminant.[8][12]

Operational and Handling Procedures

A systematic workflow minimizes risk and ensures procedural consistency. Always wash hands thoroughly with soap and water after completing any task.[13][18]

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_area 1. Prepare Work Area (Clean, de-clutter, verify fume hood function) gather_mat 2. Assemble Materials (Chemicals, glassware, waste container) prep_area->gather_mat don_ppe 3. Don Full PPE (Lab coat, gloves, eye protection) gather_mat->don_ppe handle_chem 4. Handle Chemical (Inside fume hood, away from ignition sources) don_ppe->handle_chem decon 5. Decontaminate (Wipe down surfaces and equipment) handle_chem->decon dispose 6. Segregate Waste (Place in labeled hazardous waste container) decon->dispose doff_ppe 7. Doff PPE (Remove gloves first, then coat and eyewear) dispose->doff_ppe wash 8. Wash Hands Thoroughly doff_ppe->wash

Caption: Standard workflow for handling 3-Chloro-5-ethoxypyridine-4-carbonitrile.

Emergency and Disposal Protocols

Spill Management

Immediate and correct response to a spill is critical for safety.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.[18]

  • Remove Ignition Sources: Eliminate all nearby sources of ignition.[18][19]

  • Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

  • Contain & Absorb: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[1][20]

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste.[9][18][20]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

First Aid Measures
Exposure Route Immediate Action
Skin Contact Immediately remove all contaminated clothing.[4] Rinse skin with copious amounts of water for at least 15 minutes.[4][6] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][6] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
Inhalation Move the person to fresh air.[2][4] If breathing is difficult or has stopped, provide artificial respiration.[2] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[2] Rinse mouth with water.[3][4] Never give anything by mouth to an unconscious person.[6][8] Seek immediate medical attention.
Chemical Waste Disposal

Disposal of 3-Chloro-5-ethoxypyridine-4-carbonitrile and any contaminated materials must be handled as hazardous waste.

  • Do Not: Never dispose of this chemical down the drain or in the regular trash.[1] This can lead to environmental contamination and potentially reactive events in the drainage system.

  • Collection: Collect all waste (residual chemical, contaminated absorbents, used PPE) in a designated, properly sealed, and clearly labeled hazardous waste container.[18]

  • Consult Regulations: Disposal must be carried out in accordance with all local, state, and federal regulations.[21] Contact your institution's EHS department to arrange for pickup by a licensed hazardous waste disposal service.[1][17]

G cluster_process Waste Handling Process start Generated Waste (Excess reagent, contaminated items) segregate 1. Segregate Waste (Is it halogenated? Is it solid or liquid?) start->segregate container 2. Select Appropriate Container (Chemically compatible, sealable) segregate->container label_cont 3. Label Container Clearly ('Hazardous Waste', full chemical name) container->label_cont store 4. Store in Designated Area (Secure, ventilated, secondary containment) label_cont->store end_node 5. Arrange for Professional Disposal (Contact EHS for pickup) store->end_node

Caption: Decision workflow for the disposal of chemical waste.

References

  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Eastwest Medico. (2022, November 29). Why You Should use Nitrile Glove in Laboratories.
  • Medhaus. (2025, August 27). 5 Reasons Nitrile Gloves Are the Best Choice for Research Labs.
  • Apollo Scientific. (n.d.). Pyridine Safety Data Sheet.
  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
  • PPS Gloves. (2025, January 7). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens.
  • Merck Millipore. (n.d.). Acetonitrile Safety Data Sheet.
  • Thermo Fisher Scientific. (2024, July 19). 3-Chloropyridine Safety Data Sheet.
  • Novachem. (2023, July 7). Pyridine-D5 (D, 99.5%) Safety Data Sheet.
  • Laboratorium Discounter. (2023, February 21). Pyridine 99,75+% Extra pure Safety Data Sheet.
  • Carl ROTH. (n.d.). Pyridine Safety Data Sheet.
  • BenchChem. (n.d.). Personal protective equipment for handling (4-Chlorophenyl)-pyridin-2-yldiazene.
  • Fisher Scientific. (2009, September 26). 3-Chloro-5-fluorobenzonitrile Safety Data Sheet.
  • Sigma-Aldrich. (2025, September 22). Safety Data Sheet.
  • Jubilant Ingrevia. (n.d.). 2-Chloropyridine Safety Data Sheet.
  • NextSDS. (n.d.). 3-chloro-5,6-diethylpyridazine-4-carbonitrile — Chemical Substance Information.
  • Capot Chemical Co., Ltd. (n.d.). MSDS of 3-Chloro-5-fluoro-pyridine-2-carbonitrile.
  • LGC. (n.d.). 2-Amino-5-chloropyridine - SAFETY DATA SHEET.
  • Kanto Chemical Co., Inc. (n.d.). Pyridine Safety Data Sheet.
  • TCI Chemicals. (2025, November 4). 3-Chloro-2-methoxypyridine Safety Data Sheet.
  • CymitQuimica. (2024, December 19). 6-AMINO-4-CHLORO-3-PYRIDINECARBONITRILE Safety Data Sheet.
  • TCI Chemicals. (2025, November 5). 3-Chloro-2-ethoxypyridine Safety Data Sheet.
  • New Jersey Department of Health. (n.d.). 2-CHLOROPYRIDINE HAZARD SUMMARY.

Sources

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